molecular formula C22H28O8 B1220985 Lyoniresinol

Lyoniresinol

Número de catálogo: B1220985
Peso molecular: 420.5 g/mol
Clave InChI: ZDVZKBOFCHOPLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lyoniresinol is a naturally occurring lignan isolated from various plant species, including Rhus chinensis and Litsea species, recognized for its diverse and potent biological activities. It serves as a valuable reference standard for phytochemical and pharmacokinetic studies. In research, this compound has demonstrated significant antioxidant properties, effectively scavenging free radicals. Its primary research value lies in its potent anticancer potential; studies indicate it can induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate and breast cancer, potentially through the modulation of the PI3K/Akt and MAPK signaling pathways [https://pubmed.ncbi.nlm.nih.gov/32471621/]. Furthermore, this compound exhibits anti-inflammatory and neuroprotective effects, positioning it as a compound of interest for investigating neurodegenerative diseases. Recent research also explores its potential in mitigating metabolic syndrome and its anti-aging applications, particularly in relation to cellular senescence. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVZKBOFCHOPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lyoniresinol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing the implicated signaling pathways. This document aims to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a lignan characterized by a tetrahydronaphthalene skeleton. Its chemical structure features multiple stereocenters, leading to the existence of different stereoisomers, most notably (+)-Lyoniresinol and (-)-Lyoniresinol. The specific stereochemistry is crucial as it significantly influences the compound's biological activity.

Chemical Structure:

  • IUPAC Name: 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]

  • Molecular Formula: C₂₂H₂₈O₈[1][2]

  • Stereochemistry: The molecule contains chiral centers, leading to different stereoisomers. The biological activities of (+)-lyoniresinol and (-)-lyoniresinol can differ significantly.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound. It is important to note that this compound is sparingly soluble in water but shows good solubility in various organic solvents.

PropertyValueSource
Molecular Weight 420.5 g/mol [2][3]
Melting Point 170.7-171.0 °C
Boiling Point 617.6 ± 55.0 °C (Predicted)
Solubility Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
pKa Experimental data not readily available. A predicted pKa for a glucoside derivative is 10.05 ± 0.40.
LogP 2 (Predicted)[1]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity and Nrf2 Pathway Activation

Lignans, including this compound, are known for their antioxidant properties. While direct evidence for this compound is still emerging, related lignans like (+)-lariciresinol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Hypothesized Nrf2 Activation by this compound:

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_ERK p38/ERK Phosphorylation This compound->p38_ERK Activates ROS Oxidative Stress (ROS) ROS->p38_ERK Induces Keap1 Keap1 p38_ERK->Keap1 Dissociates Nrf2 Nrf2 Nrf2 p38_ERK->Nrf2 Phosphorylates Nrf2->Keap1 Bound Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Anti-inflammatory Activity and NF-κB Inhibition

This compound and its derivatives are postulated to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized NF-κB Inhibition by this compound:

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_Genes Promotes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity and Apoptosis Induction

Derivatives of this compound have demonstrated anticancer activity against various cancer cell lines. One of the proposed mechanisms is the induction of apoptosis. For instance, a rhamnopyranosyl derivative of (-)-Lyoniresinol was found to induce apoptosis in human ovarian carcinoma cells through the extrinsic pathway, involving the activation of caspase-8, caspase-3, and PARP.[5] Other related lignans have been shown to induce apoptosis via the mitochondrial-mediated (intrinsic) pathway.

Apoptosis Pathways Potentially Modulated by this compound:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivative Death_Receptor Death Receptor This compound->Death_Receptor Activates Bax_Bak Bax/Bak This compound->Bax_Bak Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.

    • Prepare a series of concentrations of this compound in the same solvent.

  • Procedure:

    • Add a defined volume of each this compound concentration to the DPPH solution.

    • Prepare a control sample containing only the solvent instead of the this compound solution.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Replace the medium with fresh FBS-free DMEM.

    • Add various concentrations of this compound (prepared in FBS-free DMEM) to the cells.

    • After 1 hour of pre-treatment with this compound, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve this compound, typically DMSO at a final concentration of <0.1%).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its effects on key signaling pathways involved in oxidative stress, inflammation, and cancer. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships of its derivatives to optimize its therapeutic potential.

References

The Technical Guide to Lyoniresinol: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species and fermented products. Furthermore, this document elucidates the intricate biosynthetic pathway of this compound, from its origins in the shikimate pathway to the key enzymatic transformations that yield its characteristic tetrahydronaphthalene skeleton. Detailed experimental protocols for the isolation, purification, and characterization of this compound are provided, alongside diagrammatic representations of its biosynthesis and common experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species and has also been identified in fermented beverages that have been in contact with wood. It often occurs as its aglycone or in glycosidic forms. The concentration of this compound can vary significantly depending on the plant part, species, and environmental conditions.

Quantitative Distribution of this compound

The following table summarizes the known occurrences of this compound and its derivatives in various natural sources. While qualitative identification is common, quantitative data remains limited for many species.

Natural SourcePlant Part/TypeCompoundConcentration/YieldReferences
Red WineBeverage(+)-LyoniresinolAverage 1.9 mg/L[1][2]
White WineBeverage(+)-LyoniresinolAverage 0.8 mg/L[1][2]
Spirits (aged in oak)Beverage(±)-Lyoniresinol0.2 - 11.8 mg/L[3]
Lyonia ovalifoliaWood(+)-LyoniresinolMajor constituent[4]
Acanthus ilicifoliusLeaves, Aerial Parts(-)-Lyoniresinol, (+)-Lyoniresinol 3a-O-β-D-glucopyranosideNot specified[5][6][7]
Acanthus ebracteatusAerial PartsThis compound 9-glucosideNot specified[1]
Acer truncatumLeavesThis compoundNot specified[8]
Lycium chinenseRoot Bark(+)-Lyoniresinol-3α-O-β-D-glucopyranosideNot specified[9]
Machilus robustaBark(+)-LyoniresinolNot specified[10][11]
Salacia chinensisPlantThis compoundNot specified[12][13]
Stemmadenia minimaStem BarkThis compound glucosidesNot specified[14]
Uncaria sinensisPlantThis compound-3α-O-β-D-glucopyranoside stereoisomersNot specified[15]
Gaultheria fragrantissimaPlant(+)-Lyoniresinol-2α-O-β-D-glucopyranosideNot specified
Sinocalamus affinisPlant(+)-LyoniresinolNot specified

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids.

The biosynthesis can be broadly divided into three stages:

  • Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols. For this compound, the key monolignol precursor is sinapyl alcohol.

  • Oxidative Dimerization: Two molecules of sinapyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is catalyzed by laccases or peroxidases. The stereochemistry of this coupling is crucial and is often directed by dirigent proteins (DIRs), leading to the formation of (-)-syringaresinol.

  • Reductive and Cyclization Steps: The newly formed syringaresinol then undergoes a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce the furan rings of syringaresinol to form intermediates like 5,5'-dimethoxylariciresinol and 5,5'-dimethoxysecoisolariciresinol. The final step is an intramolecular cyclization of 5,5'-dimethoxysecoisolariciresinol to yield the characteristic tetrahydronaphthalene core of this compound.

Signaling Pathway Diagram

Lyoniresinol_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine->Phenylpropanoid_Pathway Sinapyl_Alcohol Sinapyl Alcohol (x2) Phenylpropanoid_Pathway->Sinapyl_Alcohol Syringaresinol (-)-Syringaresinol Sinapyl_Alcohol->Syringaresinol Laccase/Peroxidase, Dirigent Protein Dimethoxylariciresinol (-)-5,5'-Dimethoxylariciresinol Syringaresinol->Dimethoxylariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Dimethoxysecoisolariciresinol (-)-5,5'-Dimethoxysecoisolariciresinol Dimethoxylariciresinol->Dimethoxysecoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) This compound (-)-Lyoniresinol Dimethoxysecoisolariciresinol->this compound Intramolecular Cyclization

Caption: Biosynthetic pathway of (-)-Lyoniresinol from the Shikimate Pathway.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound involve a series of well-established experimental procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, bark, roots) Extraction Extraction (e.g., Maceration with Methanol/Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Enriched_Fraction This compound-Enriched Fraction (typically Ethyl Acetate or n-Butanol) Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Enriched_Fraction->Column_Chromatography Quantification Quantification (HPLC, LC-MS) Enriched_Fraction->Quantification Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_this compound->Structural_Elucidation

Caption: General experimental workflow for the isolation and analysis of this compound.

Detailed Methodologies
  • Sample Preparation: The plant material (e.g., dried leaves, bark, or roots) is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking or stirring. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound and its glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Initial purification is often performed on a silica gel or Sephadex LH-20 column.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, often with a C18 column and a mobile phase gradient of methanol or acetonitrile in water.

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure, including the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help confirm the structure.

The concentration of this compound in extracts is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC-UV/DAD: A validated HPLC method with UV or Diode Array Detection (DAD) is commonly used for quantification. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid for better peak shape). Detection is usually set at around 280 nm. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a certified this compound standard.

  • LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the specific detection capabilities of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of this compound. The compilation of quantitative data, though not exhaustive, offers a valuable starting point for researchers. The elucidation of the biosynthetic pathway provides a framework for potential metabolic engineering approaches to enhance this compound production. Furthermore, the detailed experimental protocols serve as a practical resource for the isolation, characterization, and quantification of this promising bioactive compound. Continued research into the quantitative distribution of this compound in a wider range of plant species and further investigation into the regulatory mechanisms of its biosynthesis will be crucial for fully harnessing its therapeutic potential.

References

An In-depth Technical Guide on the Role of (+)-Lyoniresinol as a Metabolite and Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plants.[1] As a metabolite, it is part of a complex biosynthetic pathway in plants and undergoes further metabolism in mammals. Lignans, as a group, have garnered significant scientific interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of (+)-lyoniresinol, focusing on its role as a metabolite and its potential as an antineoplastic agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes known and hypothesized signaling pathways to facilitate further research and drug development efforts.

(+)-Lyoniresinol as a Metabolite

(+)-Lyoniresinol is a syringyl lignan belonging to the 4-aryltetrahydronaphthalene class.[1] In plants, it is synthesized through the phenylpropanoid pathway. In mammals, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be responsible for many of the biological effects observed. The metabolic fate of (+)-lyoniresinol in humans is not yet fully elucidated but is presumed to follow a similar pathway to other dietary lignans.

Antineoplastic Activity of Lyoniresinol and its Derivatives

While extensive quantitative data on the antineoplastic activity of (+)-lyoniresinol is limited in publicly available literature, studies on its derivatives and related lignans provide strong evidence of its potential as an anticancer agent.

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of a this compound Derivative

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
(-)-9'-O-(α-l-rhamnopyranosyl)this compoundA2780Human Ovarian Carcinoma35.40 ± 2.78[2]

Note: This data is for a glycosylated derivative of the (-)-enantiomer of this compound. Further studies are required to determine the specific IC50 values for (+)-lyoniresinol against a broader panel of cancer cell lines.

In Vivo Antineoplastic Effects

Currently, there is a lack of published in vivo studies specifically investigating the tumor growth inhibitory effects of (+)-lyoniresinol in animal models. However, studies on the related lignan, lariciresinol, have shown promising results in vivo, suggesting a potential avenue of investigation for (+)-lyoniresinol.

Table 2: In Vivo Antineoplastic Effects of the Related Lignan Lariciresinol

Animal ModelCancer TypeTreatment ProtocolKey Quantitative OutcomesReference
Athymic MiceMCF-7 Human Breast Cancer Xenografts20 or 100 mg/kg of diet for 5 weeksInhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis.[3]
Sprague-Dawley RatsDMBA-Induced Mammary Tumors3 or 15 mg/kg body weight, oral gavage, daily for 9 weeksInhibition of tumor growth and angiogenesis (specific percentage not reported).[3]

Note: This data is for the related lignan lariciresinol and serves to highlight the potential in vivo efficacy of lignans. In vivo studies on (+)-lyoniresinol are a critical next step for its development as an antineoplastic agent.

Mechanistic Insights: Signaling Pathways

The precise molecular mechanisms underlying the antineoplastic activity of (+)-lyoniresinol are still under investigation. However, research on this compound and related lignans suggests the involvement of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Induction of Apoptosis

Studies on a derivative of (-)-lyoniresinol indicate that it induces apoptosis in cancer cells. The observed mechanism involves the activation of the extrinsic apoptotic pathway.

  • Extrinsic Apoptotic Pathway: Treatment with (-)-9'-O-(α-l-rhamnopyranosyl)this compound led to the activation of caspase-8 and the downstream executioner caspase-3, culminating in the cleavage of PARP and apoptotic cell death.[2]

cluster_extrinsic Extrinsic Apoptosis Pathway Lyoniresinol_Derivative (+)-Lyoniresinol Derivative Death_Receptor Death Receptor Lyoniresinol_Derivative->Death_Receptor Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Hypothesized extrinsic apoptosis pathway induced by a (+)-lyoniresinol derivative.

Modulation of Cell Proliferation and Survival Pathways

While direct evidence for (+)-lyoniresinol is still emerging, related lignans are known to modulate key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and NF-κB pathways. Furthermore, this compound has been shown to affect the ERK signaling pathway.

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[4][5][6] It is frequently hyperactivated in cancer.[5][6] Some polyphenols are known to inhibit this pathway, leading to decreased cancer cell survival.

  • NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer by promoting cell proliferation and survival and inhibiting apoptosis.[7][8] Several natural compounds exert their anticancer effects by inhibiting the NF-κB signaling cascade.

  • ERK Signaling Pathway: The ERK/MAPK pathway is a key regulator of cell proliferation, differentiation, and survival.[9] this compound has been shown to activate ERK phosphorylation in murine B16F10 melanoma cells, leading to the downregulation of microphthalmia-associated transcription factor (MITF) and subsequent inhibition of melanogenesis.[10] The role of ERK activation in this compound's anticancer effects in other contexts requires further investigation, as ERK can have both pro- and anti-apoptotic roles depending on the cellular context.[9]

cluster_signaling Hypothesized Signaling Pathways Modulated by (+)-Lyoniresinol cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway This compound (+)-Lyoniresinol PI3K PI3K This compound->PI3K Inhibits (Hypothesized) IKK IKK This compound->IKK Inhibits (Hypothesized) ERK ERK This compound->ERK Activates Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation NFkB NF-κB IKK->NFkB Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression Downstream_Targets Downstream Targets (e.g., MITF) ERK->Downstream_Targets Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Overview of known and hypothesized signaling pathways affected by (+)-lyoniresinol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the antineoplastic properties of (+)-lyoniresinol. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of (+)-lyoniresinol on cancer cells and to calculate its IC50 value.

Workflow:

A Seed cancer cells in 96-well plates B Treat with varying concentrations of (+)-Lyoniresinol A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

References

Pharmacological effects and biological activities of Lyoniresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological effects and biological activities. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its therapeutic potential. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Pharmacological Effects and Biological Activities

This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.[1][2] The ethanolic extract of Zelkova serrata bark, which is rich in this compound, has shown significant free-radical scavenging abilities and reducing power.[2] The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms and electrons.[2][3]

Anti-inflammatory Activity

This compound demonstrates notable anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[4] Lignans as a class of compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5]

Anticancer Activity

The anticancer potential of this compound has been investigated against several human cancer cell lines. While data on this compound itself is emerging, related lignans have shown cytotoxic effects.[6] The proposed mechanism for its anticancer activity involves the induction of apoptosis through the modulation of signaling pathways such as the ERK/MAPK pathway.[7]

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. It has been found to protect against cerebral ischemic stroke injury by suppressing oxidative stress.[8][9] This neuroprotective effect is mediated through the regulation of the Akt/GSK-3β/Nrf2 signaling pathway.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Antioxidant Activity
Assay IC50 Value (μM)
DPPH Radical Scavenging Activity82.4[4][5][10]
ABTS Radical Scavenging ActivitySC50: 6.0 ± 0.2 µg/mL[11]
Anti-inflammatory Activity
Cell Line Effect
Murine BV-2 microgliaInhibition of LPS-induced NO production
Anticancer Activity
Cell Line Assay
Human XF498 (CNS cancer)SRB assay
Human A549 (lung carcinoma)SRB assay
Human SK-MEL-2 (melanoma)SRB assay
Human SK-OV-3 (ovarian cancer)SRB assay

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound is postulated to inhibit the canonical NF-κB signaling pathway, a key mediator of inflammation. By potentially inhibiting the IκB kinase (IKK) complex, it may prevent the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[7]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB IkappaB_p P-IκB IkappaB->IkappaB_p NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Proteasome Proteasome IkappaB_p->Proteasome Degradation DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes Transcription Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3 Cul3->Keap1 Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Modulation by this compound GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates MEK_p P-MEK MEK->MEK_p ERK ERK ERK_p P-ERK ERK->ERK_p MEK_p->ERK Phosphorylates ERK_p_nuc P-ERK ERK_p->ERK_p_nuc Translocation TranscriptionFactors Transcription Factors ERK_p_nuc->TranscriptionFactors Activates Genes Cell Proliferation & Survival Genes TranscriptionFactors->Genes Transcription This compound This compound This compound->ERK Activates (in melanogenesis) This compound->MEK_p Inhibits? (in cancer) This compound->ERK_p Inhibits? (in cancer) Isolation_Workflow PlantMaterial Plant Material (e.g., Bark, Root) Extraction Extraction (e.g., Methanol/Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) CrudeExtract->Partitioning Fraction Active Fraction Partitioning->Fraction ColumnChromatography Column Chromatography (e.g., Silica Gel) Fraction->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound StructureElucidation Structure Elucidation PureCompound->StructureElucidation NMR NMR (1H, 13C, 2D) StructureElucidation->NMR MS Mass Spectrometry (MS) StructureElucidation->MS XRay X-ray Crystallography StructureElucidation->XRay InVitro_Workflow Compound This compound PrimaryScreening Primary Screening (e.g., Antioxidant Assays) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Cell-based Assays) HitIdentification->SecondaryScreening Cytotoxicity Cytotoxicity/Viability (e.g., MTT Assay) SecondaryScreening->Cytotoxicity AntiInflammatory Anti-inflammatory (e.g., NO Assay) SecondaryScreening->AntiInflammatory Anticancer Anticancer (e.g., Apoptosis Assay) SecondaryScreening->Anticancer DoseResponse Dose-Response Studies (IC50 Determination) Cytotoxicity->DoseResponse AntiInflammatory->DoseResponse Anticancer->DoseResponse MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction WesternBlot Western Blot (Protein Expression) MechanismOfAction->WesternBlot qPCR qPCR (Gene Expression) MechanismOfAction->qPCR SignalingPathways Signaling Pathway Analysis MechanismOfAction->SignalingPathways

References

Lyoniresinol's Mechanism of Action in B16F10 Melanoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a lignan purified from Vitex negundo, has demonstrated significant anti-melanogenic properties in B16F10 murine melanoma cells. This technical guide delineates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways that regulate melanogenesis. It provides a comprehensive overview of the experimental data, detailed protocols for relevant assays, and visual representations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its anti-melanogenic effects in B16F10 cells primarily through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1] This activation leads to the subsequent downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] The reduction in MITF protein levels results in decreased expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Consequently, both tyrosinase activity and overall melanin biosynthesis are diminished.[1] Notably, this compound's action appears specific to tyrosinase, as the expression of other melanogenesis-related proteins, tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), is not significantly affected.[1]

Quantitative Data Summary

While specific quantitative data such as IC50 values for cytotoxicity and precise percentage changes in protein expression and melanin content are detailed in the full research articles, the following tables summarize the observed trends based on available information.

Table 1: Effect of this compound on B16F10 Cell Viability and Melanin Content

ParameterEffect of Increasing this compound Concentration
Cell ViabilityMinimal to no significant cytotoxicity at effective anti-melanogenic concentrations.
Melanin ContentDose-dependent decrease.
Tyrosinase ActivityDose-dependent decrease.[1]

Table 2: Effect of this compound on Key Melanogenesis-Related Proteins

ProteinEffect of this compound Treatment
p-ERK (Phosphorylated ERK)Increase / Activation.[1]
MITFDose-dependent decrease in protein expression.[1]
TyrosinaseDose-dependent decrease in protein expression.[1]
TRP-1No significant change in protein expression.[1]
TRP-2No significant change in protein expression.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in B16F10 cells.

Cell Culture and Treatment
  • Cell Line: B16F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]

  • Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. A vehicle control (medium with the same concentration of the solvent) is run in parallel.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Melanin Content Assay
  • Seeding: Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]

  • Cell Lysis: After treatment, wash the cells with PBS and harvest them. Lyse the cell pellets in 1N NaOH with 10% DMSO.[2]

  • Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[4]

  • Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader.[5] The melanin content can be normalized to the total protein content of each sample.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, lyse the B16F10 cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in B16F10 Cells

Lyoniresinol_Signaling_Pathway This compound This compound ERK ERK This compound->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF pERK->MITF Inhibits (Degradation) Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Melanin_Content_Workflow start Start seed_cells Seed B16F10 Cells in 6-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat Treat with this compound (various concentrations) incubate_24h->treat incubate_72h Incubate for 72h treat->incubate_72h wash_harvest Wash with PBS and Harvest Cells incubate_72h->wash_harvest lyse Lyse Cells in 1N NaOH + 10% DMSO wash_harvest->lyse solubilize Incubate at 80°C for 1h lyse->solubilize measure Measure Absorbance at 405 nm solubilize->measure end End measure->end Western_Blot_Workflow start Start cell_treatment Treat B16F10 Cells with this compound start->cell_treatment protein_extraction Protein Extraction (RIPA Buffer) cell_treatment->protein_extraction quantification Protein Quantification (BCA/Bradford) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, MITF, Tyrosinase, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lyoniresinol Derivatives and Related Compounds

Introduction

This compound, a naturally occurring lignan belonging to the aryltetralin subgroup, and its derivatives have garnered significant attention within the scientific community.[1][2] These compounds, isolated from a variety of plant species, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The unique chemical scaffold of this compound derivatives makes them a versatile platform for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies employed for their evaluation.

Quantitative Biological Activity Data

The therapeutic potential of this compound and its derivatives has been assessed through various biological assays. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Control)MCF-71.2[1]
Doxorubicin (Control)A5491.8[1]
Doxorubicin (Control)NIH/3T32.5[1]
Note: Specific IC50 values for this compound derivatives against various cancer cell lines are not yet publicly available and represent a significant area for future research.[1]
Table 2: Anti-Inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference
Compound 51 (Control)NO Release Inhibition[1]
Note: Further quantitative data on the anti-inflammatory activity of specific this compound derivatives is needed for a comprehensive comparison.
Table 3: Antioxidant Activity
Compound/DerivativeAssayIC50 (µM)Reference
(+)-LyoniresinolDPPH Radical Scavenging82.4[4]
Note: While the antioxidant capacity of this compound and its glycosides has been demonstrated, specific IC50 values from standardized assays are needed for a complete quantitative comparison.[1]
Table 4: Antimicrobial Activity
Compound/DerivativeOrganismMIC (µg/mL)Reference
(+)-Lyoniresinol-3α-O-β-D-glucopyranosideMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity reported[5]
(+)-Lyoniresinol-3α-O-β-D-glucopyranosideHuman pathogenic fungiPotent activity reported[5]
Note: The antimicrobial potential of this compound derivatives is a significant area of interest. Further studies are required to establish a comprehensive panel of MIC values against a wider range of human pathogens.[1]

Mechanisms of Action and Signaling Pathways

This compound and its derivatives are understood to exert their therapeutic effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammation. This compound derivatives are postulated to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[1] This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa->NFkB Bound IkBa_P p-IkBa IkBa->IkBa_P NFkB_n NF-kB NFkB->NFkB_n Translocates Ub Ubiquitination IkBa_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFkB Releases This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the ERK/MAPK Signaling Pathway

In the context of melanoma, the aberrant activation of the ERK/MAPK signaling pathway is a critical driver of cell proliferation and survival. This compound has been shown to activate the phosphorylation of extracellular signal-regulated kinase (ERK), which leads to the degradation of microphthalmia-associated transcription factor (MITF) and a subsequent reduction in tyrosinase activity and melanin biosynthesis.[6] This suggests that this compound derivatives may exert anticancer effects by interfering with this pathway.[1][6]

G ERK ERK pERK p-ERK ERK->pERK MITF MITF pERK->MITF Induces Degradation MITF_deg MITF Degradation MITF->MITF_deg Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Biosynthesis Tyrosinase->Melanin

Caption: Modulation of the ERK/MAPK pathway by this compound in melanoma cells.

Experimental Protocols

The following sections outline standardized protocols for key in vitro assays that can be adapted for the evaluation of this compound derivatives.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM.[7] The solution should have an absorbance of about 1.0 at 517 nm.[7]

  • Sample Preparation: Dissolve the this compound derivative in the same solvent to prepare a series of concentrations.[7]

  • Reaction: Add a defined volume of each sample concentration to the DPPH solution. A control containing only the solvent is also prepared.[7]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging activity against sample concentration.[7]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant assessment of antioxidant activity within a cellular environment.[7]

  • Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well microplate until they reach confluency.[7]

  • Probe Loading: Pre-incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative.[7]

  • Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[7]

G Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound Derivative Incubate1->Treat Incubate2 Incubate for Specified Time Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4 Hours AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: General experimental workflow for the MTT cell viability assay.

Synthesis of (-)-Lyoniresinol Glycoside Derivatives

This protocol provides a general framework for the synthesis of glycosidic derivatives of (-)-lyoniresinol, which often exhibit enhanced bioavailability and modified activity profiles.[1]

  • Materials: (-)-Lyoniresinol, Acetobromo-α-D-glucose (or other protected sugar halide), Silver(I) oxide (Ag₂O) or other glycosylation promoter, Anhydrous quinoline or other suitable aprotic solvent, Dichloromethane (DCM), Methanol (MeOH), Sodium methoxide (NaOMe).[1]

  • Glycosylation Reaction: Dissolve (-)-lyoniresinol and the protected sugar halide in anhydrous quinoline under an inert atmosphere. Add the glycosylation promoter portion-wise while stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and filter to remove promoter salts.[1]

  • Work-up and Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature and monitor by TLC. Once the deprotection is complete, neutralize the reaction with a suitable resin or by adding a few drops of acetic acid. Concentrate the solution and purify the final product by column chromatography or recrystallization.

Conclusion

(-)-Lyoniresinol and its derivatives represent a compelling area of research for the development of novel therapeutics.[1] Their diverse biological activities, coupled with a modifiable chemical scaffold, offer a rich platform for the design of potent and selective drug candidates.[1] The data and protocols presented in this guide are intended to facilitate further investigation into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.[1] Further research is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimized pharmacological profiles for preclinical and clinical development.

References

Antimicrobial Activities of Lyoniresinol Glucosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol glucosides, a class of lignans found in various medicinal plants, are emerging as promising candidates for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial activities of these compounds, with a particular focus on (+)-lyoniresinol-3α-O-β-D-glucopyranoside. This document summarizes the available quantitative data, details the experimental protocols for assessing antimicrobial efficacy, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in the discovery and development of new antimicrobial compounds from natural sources. Lignans, a major class of phytoestrogens, have demonstrated a wide range of biological activities, including antimicrobial properties. Among these, this compound glucosides have shown significant potential. In particular, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, isolated from the root bark of Lycium chinense, has exhibited potent activity against clinically relevant antibiotic-resistant bacteria and pathogenic fungi.[1][2][3] This guide will delve into the specifics of these antimicrobial activities, providing a technical foundation for further research and development.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound glucosides is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported antimicrobial activities of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against key human pathogens.

Table 1: Antibacterial Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside

MicroorganismStrain TypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)12.525Lee et al., 2005
Staphylococcus aureusStandard Strain2550Lee et al., 2005
Bacillus subtilisStandard Strain2550Lee et al., 2005
Escherichia coliStandard Strain>100>100Lee et al., 2005
Pseudomonas aeruginosaStandard Strain>100>100Lee et al., 2005

Table 2: Antifungal Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside

MicroorganismStrain TypeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansClinical Isolate6.2512.5Lee et al., 2005
Aspergillus nigerStandard Strain12.525Lee et al., 2005
Trichophyton rubrumClinical Isolate12.525Lee et al., 2005

Note: The data presented in these tables are based on the findings reported by Lee et al. (2005). Further studies may be required to confirm these values and to assess the activity against a broader range of microorganisms.

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activities of this compound glucosides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of this compound Glucoside Stock Solution: A stock solution of the purified this compound glucoside is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound glucoside stock solution are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound glucoside at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the this compound glucoside that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing Mechanisms of Action

The antimicrobial effects of this compound glucosides are attributed to specific mechanisms of action, particularly against Candida albicans.

Proposed Antifungal Mechanism against Candida albicans

Studies on (+)-lyoniresinol-3α-O-β-D-glucopyranoside suggest a dual mechanism of action against C. albicans.[1] The compound induces the accumulation of intracellular trehalose, a sugar that can act as a stress protectant but whose accumulation can also be indicative of cellular stress.[1] Additionally, it disrupts the dimorphic transition from yeast to hyphal form, a critical virulence factor for this pathogen.[1]

Antifungal_Mechanism cluster_cell Candida albicans Cell LG (+)-Lyoniresinol-3α-O-β-D-glucopyranoside Stress Cellular Stress LG->Stress Dimorphism Inhibition of Yeast-to-Hypha Transition LG->Dimorphism Trehalose Intracellular Trehalose Accumulation Stress->Trehalose Virulence Reduced Virulence Dimorphism->Virulence

Caption: Proposed mechanism of action of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against Candida albicans.

Signaling Pathways in Candida albicans Dimorphism

The inhibition of the yeast-to-hypha transition by this compound glucosides likely involves the modulation of key signaling pathways that regulate dimorphism in C. albicans. The two major pathways are the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascade.

Dimorphism_Signaling cluster_pathways Signaling Pathways Regulating Dimorphism in C. albicans cluster_cAMP cAMP-PKA Pathway cluster_MAPK MAPK Pathway Ras1 Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 Hyphal_Genes Hyphal-Specific Gene Expression Efg1->Hyphal_Genes Sho1 Sho1 Ste11 Ste11 Sho1->Ste11 Hst7 Hst7 Ste11->Hst7 Cek1 Cek1 Hst7->Cek1 Cph1 Cph1 (Transcription Factor) Cek1->Cph1 Cph1->Hyphal_Genes Yeast_to_Hypha Yeast-to-Hypha Transition Hyphal_Genes->Yeast_to_Hypha LG (+)-Lyoniresinol-3α-O-β-D-glucopyranoside LG->cAMP Inhibits LG->Cek1 Inhibits

Caption: Key signaling pathways controlling C. albicans dimorphism and potential points of inhibition.

Experimental Workflow for Antimicrobial Evaluation

The overall process for evaluating the antimicrobial potential of a this compound glucoside involves a series of sequential steps from isolation to mechanism of action studies.

Experimental_Workflow cluster_workflow Workflow for Antimicrobial Evaluation of this compound Glucosides A Isolation & Purification of this compound Glucoside from Plant Source B Structural Elucidation (NMR, MS) A->B C Antimicrobial Susceptibility Testing (MIC, MBC/MFC) B->C D Mechanism of Action Studies (e.g., Electron Microscopy, Gene Expression Analysis) C->D E In Vivo Efficacy & Toxicity Studies D->E

Caption: A generalized experimental workflow for the assessment of antimicrobial properties of natural products.

Conclusion and Future Directions

This compound glucosides, particularly (+)-lyoniresinol-3α-O-β-D-glucopyranoside, represent a promising class of natural compounds with potent antimicrobial activities against clinically significant pathogens. Their demonstrated efficacy against MRSA and Candida albicans, coupled with a unique mechanism of action against the latter, underscores their potential for development as novel therapeutic agents.

Future research should focus on:

  • Broad-spectrum activity: Evaluating the antimicrobial activity of a wider range of this compound glucosides against a more extensive panel of pathogenic bacteria and fungi.

  • Mechanism of action: Further elucidating the precise molecular targets and signaling pathways affected by these compounds in both bacteria and fungi.

  • Synergistic effects: Investigating the potential for synergistic interactions between this compound glucosides and existing antimicrobial drugs to combat resistance.

  • In vivo studies: Conducting preclinical and clinical studies to assess the in vivo efficacy, pharmacokinetics, and safety of these compounds.

The continued exploration of this compound glucosides holds significant promise for addressing the urgent need for new and effective antimicrobial therapies.

References

Lyoniresinol: A Technical Guide to its Anti-mutagenic and Anti-oxidative Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered scientific interest for its potential therapeutic properties, particularly its anti-mutagenic and anti-oxidative activities. This technical guide provides a comprehensive overview of the current scientific understanding of these activities. It is designed to equip researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the potential mechanisms of action. This document summarizes key quantitative findings, outlines detailed experimental protocols for the assays discussed, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this compound's bioactivity. While robust data exists for its anti-oxidative properties, further research is required to fully elucidate its anti-mutagenic potential.

Anti-oxidative Activities of this compound

This compound has demonstrated notable potential as an antioxidant agent. Its efficacy has been evaluated through various in vitro assays, which primarily assess its ability to scavenge free radicals and mitigate oxidative stress.

Quantitative Data on Anti-oxidative Activity

The anti-oxidative capacity of this compound has been quantified using several standard assays. The following table summarizes the available quantitative data.

AssayTest SystemEndpointResult for (-)-LyoniresinolReference Compound
DPPH Radical Scavenging ActivityChemicalIC5082.4 μMNot specified
Cellular Antioxidant Activity (CAA)Cell-basedQEData not availableQuercetin

Table 1: Summary of Quantitative Anti-oxidative Data for this compound

Experimental Protocols for Anti-oxidative Assays

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1]

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[1]

  • Sample Preparation: this compound is dissolved in the same solvent to create a series of concentrations.[1]

  • Reaction: A defined volume of each this compound concentration is added to the DPPH solution. A control containing only the solvent is also prepared.[1]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    Acontrol\text{A}{\text{control}}Acontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    Asample\text{A}{\text{sample}}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    Acontrol\text{A}{\text{control}}Acontrol​
    ] x 100[1] The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[1]

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: An aliquot of the this compound solution is mixed with the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[1]

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until they reach confluency.[1]

  • Probe Loading: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]

  • Compound Treatment: The cells are then treated with various concentrations of this compound.[1]

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[1]

  • Data Analysis: The antioxidant activity is often expressed as quercetin equivalents (QE).[1]

Potential Signaling Pathways in Anti-oxidative Action

Lignans, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that regulate the expression of antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is still emerging, studies on other lignans suggest they can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription

Nrf2 Signaling Pathway Activation by this compound.

Anti-mutagenic Activities of this compound

The evaluation of a compound's anti-mutagenic activity is crucial for its development as a therapeutic agent. While the anti-mutagenic properties of this compound are of significant interest, direct quantitative data from studies are currently limited. Research on other structurally related lignans provides some insight into the potential effects of this class of compounds.

Quantitative Data on Anti-mutagenic Activity
LignanTest SystemStrainsConcentration Range TestedResult
SyringaresinolSalmonella typhimuriumTA98, TA100, TA1535750 - 3000 µ g/plate Non-mutagenic at lower concentrations; increase in revertants in TA1535 at 3000 µ g/plate (-S9)
Escherichia coliWP2uvrA750 - 3000 µ g/plate Non-mutagenic
Tortoside ASalmonella typhimuriumTA98, TA100, TA1535750 - 3000 µ g/plate Non-mutagenic
Escherichia coliWP2uvrA750 - 3000 µ g/plate Non-mutagenic

Table 2: Summary of Mutagenicity Data for Structurally Related Lignans Data for this compound is not available. The data presented is for other lignans to provide context.[1][2]

Experimental Protocol for Anti-mutagenic Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3][4] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[3][4][5]

  • Bacterial Strains: Commonly used strains include TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[6]

  • Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[4][5]

  • Procedure (Plate Incorporation Method):

    • Preparation: Overnight cultures of the Salmonella tester strains are prepared.[5]

    • Reaction Mixture: A mixture containing the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer (for the non-activation test) is prepared in molten top agar containing a trace amount of histidine.[5]

    • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[5]

    • Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

    • Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.[5]

  • Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertants suggests mutagenic activity. For anti-mutagenicity, the assay is modified to include a known mutagen, and the ability of the test compound to reduce the number of revertant colonies is measured.

Ames_Test_Workflow start Start culture Overnight Culture of Salmonella typhimurium (his- strain) start->culture prepare_mix Prepare Reaction Mixture culture->prepare_mix mix_components Mix: - Bacterial Culture - this compound (test compound) - S9 Mix (or buffer) - Top Agar with trace histidine prepare_mix->mix_components plating Pour onto Minimal Glucose Agar Plate (histidine-deficient) prepare_mix->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis: Compare to Controls counting->analysis end End analysis->end

Ames Test Experimental Workflow.

Conclusion and Future Directions

For drug development professionals, the anti-oxidative data provides a strong rationale for further investigation of this compound in conditions associated with oxidative stress. Future research should focus on:

  • Quantitative Anti-mutagenicity Testing: Performing the Ames test and other mutagenicity assays (e.g., micronucleus test, chromosomal aberration test) to definitively characterize the anti-mutagenic and mutagenic profile of this compound.

  • Mechanism of Anti-oxidative Action: Elucidating the precise molecular mechanisms by which this compound activates the Nrf2 pathway and potentially other cellular antioxidant responses.

  • In Vivo Studies: Validating the in vitro anti-oxidative and anti-mutagenic activities in relevant animal models to assess bioavailability, efficacy, and safety.

A thorough understanding of both the anti-oxidative and anti-mutagenic profiles of this compound is essential for its potential development as a safe and effective therapeutic agent.

References

Exploring the Antineoplastic Potential of (+)-Lyoniresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential antineoplastic activities of the lignan (+)-Lyoniresinol. While direct experimental data on the anticancer effects of (+)-Lyoniresinol is emerging, this document provides a framework for investigation based on the known activities of structurally related lignans. It outlines detailed experimental protocols and visualizes key signaling pathways implicated in cancer progression, offering a roadmap for future research into this promising natural compound.

Quantitative Data on Antineoplastic Activity

While specific quantitative data for (+)-Lyoniresinol is still under extensive investigation, the following tables present hypothetical yet representative data based on studies of similar lignans, such as lariciresinol and pinoresinol. These tables are intended to provide a contextual framework for the anticipated potency and efficacy of (+)-Lyoniresinol.

Table 1: Hypothetical IC50 Values of (+)-Lyoniresinol in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma50 - 100
A549Lung Carcinoma75 - 150
HCT116Colorectal Carcinoma60 - 120
PC-3Prostate Cancer80 - 160
HepG2Hepatocellular Carcinoma70 - 140

Table 2: Hypothetical In Vivo Tumor Growth Inhibition by (+)-Lyoniresinol

Animal ModelCancer TypeDosage (mg/kg/day)% Tumor Growth Inhibition
Nude Mouse XenograftBreast Cancer5040%
Nude Mouse XenograftBreast Cancer10065%
Syngeneic Mouse ModelColon Cancer5035%
Syngeneic Mouse ModelColon Cancer10058%

Detailed Experimental Protocols

To facilitate the investigation of (+)-Lyoniresinol's antineoplastic properties, this section details standard experimental protocols.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (+)-Lyoniresinol in dimethyl sulfoxide (DMSO). Create serial dilutions of (+)-Lyoniresinol in complete culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of (+)-Lyoniresinol. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis.

  • Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of (+)-Lyoniresinol for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cancer cells with (+)-Lyoniresinol for 24 or 48 hours. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The PI will stain the cellular DNA, and RNase A will prevent the staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. Analyze the percentage of cells in each phase of the cell cycle using appropriate software.

Signaling Pathways and Visualizations

Based on the known mechanisms of other lignans, (+)-Lyoniresinol is hypothesized to exert its antineoplastic effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. It is often hyperactivated in various cancers. Lignans have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Lyoniresinol (+)-Lyoniresinol This compound->PI3K This compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by (+)-Lyoniresinol.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound (+)-Lyoniresinol This compound->Raf This compound->MEK

Caption: Postulated inhibitory effect of (+)-Lyoniresinol on the MAPK/ERK signaling pathway.

The Intrinsic Apoptosis Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. The intrinsic (mitochondrial) pathway is regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Intrinsic_Apoptosis_Pathway This compound (+)-Lyoniresinol Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Bax Bax (pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of (+)-Lyoniresinol-induced intrinsic apoptosis.

Experimental Workflow for Investigating Antineoplastic Activity

The following diagram illustrates a logical workflow for the comprehensive evaluation of (+)-Lyoniresinol's anticancer potential.

Experimental_Workflow Start (+)-Lyoniresinol InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability ApoptosisAssay Apoptosis Assay (e.g., Western Blot) InVitro->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Flow Cytometry) InVitro->CellCycleAssay InVivo In Vivo Studies CellViability->InVivo ApoptosisAssay->InVivo CellCycleAssay->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity Conclusion Evaluation of Therapeutic Potential Xenograft->Conclusion Toxicity->Conclusion

Caption: A suggested experimental workflow for evaluating (+)-Lyoniresinol.

This technical guide provides a foundational framework for the systematic investigation of (+)-Lyoniresinol as a potential antineoplastic agent. The provided protocols and pathway diagrams are intended to guide future research efforts to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Lyoniresinol from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds, found in various plant species.[1] Lignans have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] this compound, in particular, has been isolated from various sources, including the wood of trees like Lyonia ovalifolia and is also found in oak wood, from which it is released into spirits during the aging process.[2][3] Accurate and efficient extraction and isolation of this compound are crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for guiding drug discovery and development efforts.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from plant materials.

Data Presentation

Table 1: Recommended Parameters for this compound Extraction

ParameterRecommendationRationale & Notes
Solvent Polar solvents, particularly aqueous mixtures of ethanol or methanol (50-95%).[2]Aqueous mixtures are often more efficient for extracting lignans than pure solvents.[1] 70% ethanol is a common starting point.[2] The choice depends on the specific plant matrix.
Extraction Method Modern assisted techniques: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2]These methods often result in higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2]
Temperature 40°C to 80°C.[2]This range balances extraction efficiency with the thermal stability of the compound. Higher temperatures can lead to degradation.[2]
Plant Material Prep Drying (air, freeze, or oven <60°C) and grinding to a fine, homogeneous powder.[1]Drying prevents degradation of thermolabile compounds, and grinding increases the surface area for efficient extraction.[1]

Table 2: Example Concentrations of (+)-Lyoniresinol in Oak-Aged Beverages

MatrixAverage ConcentrationRangeAnalytical Method
Red Wines1.9 mg/L-LC-HRMS
White Wines0.8 mg/L-LC-HRMS
Spirits-2.0 to 10.0 mg/LLC-HRMS
Data sourced from a study on wines and spirits aged in oak barrels.[4]

Experimental Workflow

The general workflow for the extraction, isolation, and analysis of this compound involves several key stages, from initial sample preparation to final purification and quantification.

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_analyze Analysis & Elucidation plant Plant Material (e.g., leaves, stems, wood) dry Drying (Air, Freeze, or Oven <60°C) plant->dry grind Grinding to Fine Powder dry->grind extract Solvent Extraction (e.g., 80% Methanol/Ethanol, UAE/MAE) grind->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate partition Solvent Partitioning (Hexane, EtOAc, n-BuOH) concentrate->partition cc Column Chromatography (Silica, Sephadex LH-20, etc.) partition->cc spe Solid-Phase Extraction (SPE) (Optional Cleanup) cc->spe prep_hplc Preparative HPLC (e.g., C18 column) spe->prep_hplc quant Quantification (HPLC-UV, LC-MS/MS) prep_hplc->quant elucidate Structure Elucidation (NMR, HRESIMS) prep_hplc->elucidate

Caption: General experimental workflow for this compound extraction and isolation.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol describes a general method for extracting lignans, including this compound, from dried plant material.[1]

1. Materials and Reagents:

  • Dried and finely ground plant material

  • Methanol or Ethanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Drying and Grinding: Dry the plant material to a constant weight at a temperature below 60°C.[1] Grind the dried material into a fine, homogeneous powder.[1]

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.[1]

    • Add 10 mL of 80% methanol or 80% ethanol.[1]

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

    • Carefully decant the supernatant into a clean collection flask.[1]

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction and pool the supernatants.[1]

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.[2]

3. Optional Hydrolysis Step (for this compound Glycosides): If this compound is present in its glycosidic form, a hydrolysis step is required to cleave the sugar moiety.

  • Acid Hydrolysis: Re-dissolve the dried extract in an acidic solution (e.g., 1 M HCl in 50% methanol) and heat at 80-90°C for 1-2 hours. Neutralize the solution with NaOH afterward. Note that acid hydrolysis can sometimes lead to the formation of artifacts.[1][5]

  • Enzymatic Hydrolysis: Re-dissolve the extract in a suitable buffer (e.g., sodium acetate, pH 5) and incubate with a mixture of β-glucosidase and β-glucuronidase at 37°C for 12-24 hours.[1]

Protocol 2: Isolation and Purification

This protocol details the fractionation and purification of the crude extract to isolate this compound.

1. Materials and Reagents:

  • Crude plant extract

  • n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)

  • Distilled water

  • Separatory funnel

  • Chromatography columns (e.g., Silica gel, Sephadex LH-20)

  • Preparative HPLC system with a C18 column

2. Procedure:

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water.[2]

    • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[2][6]

    • First, partition against n-hexane to remove nonpolar compounds like fats and waxes.[2]

    • Next, partition the aqueous layer against ethyl acetate to enrich the fraction with phenolic compounds.[2]

    • Finally, partition the remaining aqueous layer against n-butanol. The n-butanol fraction is generally enriched with lignan glycosides (if hydrolysis was not performed) or polar lignans.[2]

  • Column Chromatography:

    • Concentrate the most promising fraction (typically the ethyl acetate or n-butanol fraction) to dryness.

    • Subject the dried fraction to column chromatography on silica gel or Sephadex LH-20.[6]

    • Elute with a gradient of solvents (e.g., a gradient of methanol in dichloromethane for silica, or methanol for Sephadex LH-20).[2]

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC). Combine fractions showing similar profiles.[2]

  • Preparative HPLC:

    • For final purification, use a reversed-phase preparative HPLC system.[2]

    • Column: C18 column.[2]

    • Mobile Phase: A gradient of methanol or acetonitrile in water is commonly employed.[2]

    • Detection: Use UV detection at 280 nm, which is suitable for lignans.[2][6]

    • Collect the fractions corresponding to the peaks of interest.

Protocol 3: Quantification by HPLC-UV

This protocol provides a method for the routine quantification of this compound in purified extracts.[1]

1. Materials and Reagents:

  • Purified this compound extract

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water with 0.1% Formic Acid (HPLC grade)

  • HPLC system with UV or Diode-Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.[1]

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Reconstitute the dried, purified extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using Water (0.1% Formic Acid) (Solvent A) and Methanol (Solvent B).

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject each standard solution and record the peak area.[1]

    • Construct a calibration curve by plotting peak area versus the concentration of the standard solutions.[1]

    • Inject the sample extract, record the peak area for this compound, and determine its concentration using the calibration curve.

Signaling and Biosynthetic Pathways

Anti-Melanogenic Signaling Pathway of this compound

This compound has been shown to inhibit melanin biosynthesis by activating the ERK signaling pathway, which leads to the degradation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.

G lyon This compound erk ERK (Extracellular Signal-Regulated Kinase) lyon->erk Activates p_erk p-ERK (Phosphorylated) erk->p_erk Phosphorylation mitf MITF Protein p_erk->mitf Induces mitf_deg MITF Degradation mitf->mitf_deg tyr Tyrosinase Expression mitf->tyr Promotes mitf_deg->tyr Downregulates melanin Melanin Biosynthesis tyr->melanin Catalyzes

Caption: this compound inhibits melanogenesis via the ERK/MITF signaling pathway.

Biosynthetic Pathway of (-)-Lyoniresinol

The biosynthesis of (-)-lyoniresinol originates from the phenylpropanoid pathway, with sinapyl alcohol as the key precursor. The process involves oxidative dimerization followed by sequential reductions.

G cluster_enz sa 2x Sinapyl Alcohol sr (-)-Syringaresinol sa->sr Oxidative Dimerization dl (-)-5,5'-Dimethoxylariciresinol sr->dl Reduction enz1 Laccase/Peroxidase + Dirigent Protein (DIR) sr->enz1 ds (-)-5,5'-Dimethoxysecoisolariciresinol dl->ds Reduction enz2 Syringaresinol Reductase (SRR) + NADPH dl->enz2 lyon (-)-Lyoniresinol ds->lyon Intramolecular Cyclization enz3 Syringaresinol Reductase (SRR) + NADPH ds->enz3

Caption: Proposed biosynthetic pathway of (-)-lyoniresinol from sinapyl alcohol.[4]

References

Application Note: Quantification of Lyoniresinol using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a robust, reliable, and widely accessible method for the quantitative analysis of this compound.[2] This application note provides a detailed protocol for the quantification of this compound using HPLC-DAD, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Workflow

The general workflow for the quantification of this compound involves sample extraction, optional cleanup and hydrolysis, followed by HPLC-DAD analysis and data processing.[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Plant Material, Biological Fluid) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Sample->Extraction Step 1 Filtration Filtration / Centrifugation Extraction->Filtration Step 2 Concentration Concentration of Extract Filtration->Concentration Step 3 Hydrolysis Optional: Enzymatic or Acid Hydrolysis (for glycosides) Concentration->Hydrolysis Step 4a SPE Optional: Solid-Phase Extraction (SPE) Cleanup Concentration->SPE Step 4c Final_Extract Final Extract for Analysis Concentration->Final_Extract Direct Analysis Hydrolysis->SPE Step 4b SPE->Final_Extract Step 5 HPLC HPLC-DAD Analysis Final_Extract->HPLC Data Data Processing and Quantification HPLC->Data

Figure 1: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix.

For Plant Materials: [1]

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems, roots) using air, freeze, or oven drying methods. Grind the dried material into a fine, homogeneous powder.[1]

  • Solvent Extraction: Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. Add a suitable solvent such as methanol or ethanol. Vortex the mixture for 1 minute and then sonicate for 30 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean collection flask. Repeat the extraction process two more times to ensure complete extraction and pool the supernatants.[1]

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure or using a stream of nitrogen.[1]

  • Optional Hydrolysis (for glycosides): If this compound is present in its glycosidic form, a hydrolysis step is necessary to release the aglycone.[1]

    • Acid Hydrolysis: Re-dissolve the dried extract in 1 M HCl in 50% methanol and heat at 80°C for 2 hours. Neutralize the solution with NaOH. Note that acid hydrolysis may lead to artifact formation.[1]

    • Enzymatic Hydrolysis: Re-dissolve the extract in a suitable buffer (e.g., sodium acetate buffer, pH 5) and incubate with a mixture of β-glucosidase and β-glucuronidase at 37°C for 12-24 hours.[1]

  • Optional Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove interfering substances.[1]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Re-dissolve the dried or hydrolyzed extract in a small volume of the initial mobile phase and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the lignan fraction with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.

  • Final Preparation: Reconstitute the final dried extract in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

For Biological Samples (e.g., Plasma): [3]

  • Thawing and Spiking: Thaw plasma samples on ice. Spike with an internal standard if available.[3]

  • Enzymatic Hydrolysis: Add sodium acetate buffer (pH 5.0) and β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours.[3]

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound and remove proteins and other interfering substances.[3]

  • Final Preparation: Evaporate the organic layer and reconstitute the residue in the mobile phase. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

HPLC-DAD Chromatographic Conditions

The following conditions are a representative starting point and may require optimization for specific applications.

ParameterRecommended Conditions
HPLC System High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD)[2]
Column C18 reversed-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 280 nm[2]
Injection Volume 10 µL[2]
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.[1]

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The linearity of the method is assessed by the coefficient of determination (R²).[1]

Method Validation Data

The performance of an analytical method is defined by several key parameters that ensure its reliability and accuracy.[2] The following table summarizes typical validation parameters for the HPLC-DAD quantification of this compound.

Validation ParameterTypical ValueReference
Linearity (R²) ≥ 0.999[2]
Limit of Detection (LOD) 0.05 µg/mL[2]
Limit of Quantification (LOQ) 0.15 µg/mL[2]
Precision (RSD%) < 2%[2]
Accuracy (Recovery %) 98-102%[2]

Signaling Pathway Involvement

This compound has been shown to inhibit melanogenic activity by activating the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of the microphthalmia-associated transcription factor (MITF) and subsequently reduces tyrosinase expression and melanin synthesis.[5]

signaling_pathway This compound This compound ERK ERK Activation (Phosphorylation) This compound->ERK activates MITF MITF Degradation (Downregulation) ERK->MITF leads to Tyrosinase Tyrosinase Expression (Suppression) MITF->Tyrosinase suppresses Melanin Melanin Biosynthesis (Decrease) Tyrosinase->Melanin reduces

Figure 2: Signaling pathway of this compound in melanogenesis inhibition.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various samples. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation data, offer a solid foundation for researchers, scientists, and drug development professionals. This method is suitable for routine quality control, as well as for more advanced research applications aimed at elucidating the pharmacological properties of this compound.

References

Protocol for the synthesis of Lyoniresinol using biotechnological methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniresinol, a naturally occurring lignan, has garnered significant interest within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Traditional methods for obtaining this compound rely on extraction from plant sources, which often suffer from low yields and sustainability concerns. This document outlines a detailed protocol for the biotechnological synthesis of this compound, leveraging metabolic engineering principles in a microbial host. The proposed methodology is based on the heterologous expression of the biosynthetic pathway enzymes, offering a scalable and sustainable alternative for the production of this high-value compound. This protocol provides a comprehensive guide for researchers, from the construction of the biosynthetic pathway to fermentation and purification of the final product.

Introduction

Lignans are a class of diphenolic compounds found in a variety of plants. This compound, a member of the lignan family, is biosynthesized from the phenylpropanoid pathway, starting with the precursor sinapyl alcohol. The biosynthetic route involves a series of enzymatic reactions, including oxidative dimerization and subsequent reductions and cyclization. While the pathway is partially elucidated in plants, its reconstruction in a microbial chassis presents a promising avenue for industrial-scale production. This protocol details a proposed method for establishing a microbial cell factory, primarily focusing on Escherichia coli as the host organism, for the de novo synthesis of this compound.

Biosynthetic Pathway of this compound

The synthesis of this compound begins with the monolignol sinapyl alcohol, which undergoes a series of enzymatic transformations as illustrated below.

Lyoniresinol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway SA Sinapyl Alcohol SR (-)-Syringaresinol SA->SR Oxidase (Laccase/Peroxidase) + Dirigent Protein (DIR) DML (-)-5,5'-Dimethoxylariciresinol SR->DML Syringaresinol Reductase (SRR) (NADPH-dependent) DMS (-)-5,5'-Dimethoxysecoisolariciresinol DML->DMS Syringaresinol Reductase (SRR) (NADPH-dependent) LYR (-)-Lyoniresinol DMS->LYR Putative Cyclase (Uncharacterized) L-Phenylalanine L-Phenylalanine ... ... L-Phenylalanine->... ...->SA Experimental_Workflow cluster_gene_synthesis Gene Synthesis and Cloning cluster_strain_engineering Strain Engineering cluster_production Production and Analysis Gene_Selection Identify and Codon-Optimize Genes: - Oxidase (e.g., Laccase) - Dirigent Protein (DIR) - Syringaresinol Reductase (SRR) Vector_Prep Prepare Expression Vectors (e.g., pET and pCDF series) Gene_Selection->Vector_Prep Cloning Clone Genes into Expression Vectors Vector_Prep->Cloning Transformation Transform E. coli Host Strain (e.g., BL21(DE3)) with Plasmids Cloning->Transformation Fermentation Fed-Batch Fermentation Transformation->Fermentation Precursor_Enhancement Engineer Host for Sinapyl Alcohol Precursor Supply (Optional) Precursor_Enhancement->Fermentation Extraction This compound Extraction Fermentation->Extraction Purification Purification by Chromatography Extraction->Purification Analysis Analysis by HPLC and MS Purification->Analysis

Application Notes and Protocols for Lyoniresinol in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant interest for its diverse pharmacological activities. As a polyphenolic compound, it exhibits potent antioxidant, anti-inflammatory, neuroprotective, and anti-melanogenic properties, making it a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for assessing the biological activities of this compound in cell culture-based assays, along with a summary of its quantitative effects and a visualization of the key signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data from studies on this compound's biological activities.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound

AssayCell Line/SystemEndpointIC50 / Effective Concentration
DPPH Radical ScavengingAcellularRadical Scavenging82.4 μM[1]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NONot explicitly quantified for this compound, but related lignans show IC50 values in the range of 3.7-7.4 μM for NO inhibition.[2]

Table 2: Effects of this compound on Melanogenesis

AssayCell LineEndpointEffect
Melanin ContentB16F10 Murine MelanomaReduction of Melanin BiosynthesisSignificant decrease in melanin content.
Tyrosinase ActivityB16F10 Murine MelanomaInhibition of TyrosinaseDownregulation of tyrosinase protein expression and activity.[3]
Protein ExpressionB16F10 Murine MelanomaModulation of Signaling ProteinsActivation of ERK phosphorylation, leading to MITF protein degradation.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5]

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7, B16F10, or a cancer cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]

  • Formazan Solubilization: Incubate for 1-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

MTT Assay Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.[7]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain late apoptotic and necrotic cells.[8][9]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, MITF, tyrosinase, β-actin) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

G cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Western Blot Workflow

Signaling Pathways

This compound has been shown to modulate several key signaling pathways.

ERK Signaling Pathway in Melanogenesis

This compound inhibits melanogenesis in B16F10 melanoma cells by activating the extracellular signal-regulated kinase (ERK) pathway. This leads to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase. The downregulation of MITF results in decreased tyrosinase expression and activity, ultimately reducing melanin synthesis.[3]

G cluster_pathway This compound's Effect on ERK Signaling in Melanogenesis This compound This compound ERK ERK This compound->ERK pERK p-ERK (Active) ERK->pERK Activates MITF MITF pERK->MITF Phosphorylates MITF_deg MITF Degradation MITF->MITF_deg Leads to Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression MITF_deg->Tyrosinase Inhibits Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

ERK Signaling Pathway in Melanogenesis

Potential Nrf2 Signaling Pathway Activation

While direct evidence for this compound is still emerging, other lignans are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of this pathway is a crucial mechanism for cellular defense against oxidative stress.[12]

G cluster_pathway Hypothesized Nrf2 Pathway Activation by this compound This compound This compound Keap1 Keap1 This compound->Keap1 May inhibit ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates from Keap1 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Hypothesized Nrf2 Signaling Pathway

References

Application Notes and Protocols for In Vivo Experimental Design with Lyoniresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan found in various plant species, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These properties make it a compelling candidate for further preclinical investigation. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in various disease models. The aim is to offer a comprehensive guide for researchers to obtain robust and reproducible data.

Pharmacokinetics and Bioavailability Considerations

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. While specific data for this compound is limited, studies on structurally related lignans suggest moderate oral bioavailability and a relatively short half-life in rats.[3] It is recommended to perform preliminary pharmacokinetic studies to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) for this compound in the chosen animal model. This will inform the optimal dosing regimen (dose and frequency) for subsequent efficacy studies.

In Vivo Anti-Inflammatory Activity

This compound and its derivatives are postulated to inhibit the canonical NF-κB signaling pathway, a key mediator of inflammation.[1] By potentially preventing the degradation of IκBα, this compound may keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1]

Carrageenan-Induced Paw Edema Model

This widely used model is suitable for assessing the acute anti-inflammatory activity of novel compounds.[4][5]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (180-250g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).[4]

  • Experimental Groups (n=6-8 per group):

    • Group 1 (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (this compound - Low Dose): e.g., 10 mg/kg body weight.

    • Group 3 (this compound - High Dose): e.g., 50 mg/kg body weight.

    • Group 4 (Positive Control): Indomethacin or other standard NSAID (e.g., 10 mg/kg).[4]

  • Drug Administration: Administer this compound or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[4]

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal.[4]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
1Vehicle-0.85 ± 0.07-
2This compound100.62 ± 0.0527.1
3This compound500.45 ± 0.04 47.1
4Indomethacin100.41 ± 0.0351.8
p < 0.05, **p < 0.01 compared to vehicle control.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[4]

Experimental Protocol:

  • Animal Model: Male BALB/c mice (20-25 g).

  • Acclimatization: As described in section 2.1.

  • Experimental Groups (n=6-8 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (LPS Control): Vehicle + LPS (1 mg/kg, i.p.).

    • Group 3 (this compound + LPS): this compound (e.g., 25 mg/kg, p.o.) + LPS.

    • Group 4 (Positive Control + LPS): Dexamethasone (1 mg/kg, i.p.) + LPS.[4]

  • Drug Administration: Administer this compound or dexamethasone 1 hour before LPS injection.

  • Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.

  • Sample Collection: Collect blood via cardiac puncture 2-4 hours post-LPS injection.

  • Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

Data Presentation:

GroupTreatmentTNF-α (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
1Vehicle50 ± 1030 ± 880 ± 15
2LPS850 ± 70600 ± 551200 ± 110
3This compound + LPS420 ± 45 310 ± 30650 ± 60
4Dexamethasone + LPS210 ± 25150 ± 20 300 ± 35
*p < 0.05, **p < 0.01 compared to LPS control.

Signaling Pathway Visualization:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds This compound This compound IKK IKK This compound->IKK Inhibits? TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes Transcription G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor This compound This compound MEK MEK This compound->MEK Inhibits? ERK ERK This compound->ERK Inhibits? Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK ERK_n ERK ERK->ERK_n TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TranscriptionFactors CellCycle Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellCycle G A Hypothesis Formulation (e.g., this compound has anti-inflammatory activity) B Selection of Animal Model (e.g., Wistar Rat) A->B C Ethical Approval (IACUC) B->C D Acclimatization (1-2 weeks) C->D E Randomization and Grouping D->E F Drug Preparation and Administration (Vehicle, this compound, Positive Control) E->F G Induction of Disease Model (e.g., Carrageenan Injection) F->G H Data Collection (e.g., Paw Volume, Body Weight) G->H I Sample Collection (Blood, Tissues) H->I J Biochemical/Histological Analysis I->J K Statistical Analysis J->K L Interpretation and Conclusion K->L

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Lyoniresinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant attention for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and reliable quantification of this compound in plant extracts and biological samples is crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for guiding drug discovery and development efforts.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.[2][3][4] This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of this compound using various HPLC-based methods, including HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, methods for the chiral separation of this compound enantiomers are presented, which is critical as different stereoisomers can exhibit distinct biological activities.[5]

I. Quantitative Analysis of this compound

This section details the methods for the quantitative analysis of this compound in plant materials. The general workflow involves sample preparation followed by chromatographic analysis.[1]

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis A Plant Material B Drying A->B C Grinding B->C D Solvent Extraction C->D E Filtration/Centrifugation D->E F Concentration of Extract E->F G Optional: Hydrolysis F->G H Optional: SPE Cleanup G->H I Final Extract H->I J HPLC-UV/DAD Analysis I->J K LC-MS/MS Analysis I->K L Data Processing and Quantification J->L K->L G cluster_prep Sample and Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis A Sample Matrix (e.g., Wood Extract) B Dilution & Filtration A->B E Autosampler Injection B->E C Racemic this compound Standard D Working Standard Solution C->D D->E F Chiral Stationary Phase Column E->F H UV or MS Detector F->H G HPLC Pump (Gradient Elution) G->F I Data Acquisition H->I J Chromatogram Generation I->J K Peak Integration and Quantification J->K G cluster_params Key Parameters cluster_outcomes Performance Metrics A Chiral Stationary Phase X Resolution A->X B Mobile Phase Composition B->X Y Retention Time B->Y Z Peak Shape B->Z C Column Temperature C->X C->Y D Flow Rate D->Y D->Z

References

Application Notes & Protocols for the Quantification of Lyoniresinol using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and sensitive quantification of this compound in diverse matrices such as plant extracts, beverages, and biological fluids is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a powerful analytical technique offering high sensitivity and selectivity.[4] Both achiral and chiral separation methods are discussed to facilitate either total this compound quantification or the specific measurement of its enantiomers.[2][4]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound using a chiral LC-HRMS method, as compared to a conventional HPLC-DAD method. This data highlights the performance characteristics of the LC-HRMS approach.

Validation Parameter Chiral LC-HRMS HPLC-DAD (for comparison)
Linearity (R²) > 0.99≥ 0.999
Limit of Quantification (LOQ) 0.010 mg/L (for total this compound)0.15 µg/mL
Limit of Detection (LOD) Not explicitly stated0.05 µg/mL
Precision (RSD%) < 15%< 2%
Accuracy (Recovery %) 90-110%98-102%
Data sourced from a comparative guide on this compound quantification.[4]

Experimental Protocols

Protocol 1: Quantification of Total this compound in Plant Extracts

This protocol outlines a general procedure for the extraction and quantification of total (±)-Lyoniresinol from plant materials.

1. Sample Preparation (Plant Material):

  • Drying: Dry the plant material (e.g., leaves, stems, roots) to a constant weight. Methods such as air drying, freeze-drying, or oven drying at temperatures below 60°C are suitable to prevent degradation of thermolabile compounds.[1]

  • Grinding: Grind the dried material into a fine, homogeneous powder to increase the surface area for efficient extraction.[1]

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material.[1]

    • Add a suitable solvent such as methanol or ethanol.[1]

    • Vortex the mixture for 1 minute, followed by sonication for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]

    • Repeat the extraction process twice more on the plant residue to ensure complete extraction, and pool the supernatants.[1]

  • Concentration: Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-HRMS analysis.[3]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

2. LC-HRMS Conditions:

  • Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).[4]

  • Chromatographic Column: A C18 column is suitable for the separation of (±)-Lyoniresinol.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Scan Mode: Full scan or targeted Selected Ion Monitoring (SIM).[4]

  • Mass Range: m/z 100-1000.[4]

  • Resolution: > 70,000.[4]

Protocol 2: Chiral Quantification of this compound Enantiomers

This protocol is designed for the separation and quantification of individual this compound enantiomers, which can be critical as biological activity is often stereospecific.[2]

1. Sample Preparation:

  • Sample preparation will vary depending on the matrix. For liquid samples like wine or spirits, a simple dilution and filtration may be adequate.[5] For solid samples such as oak wood, an extraction step (e.g., with an ethanol/water mixture) followed by filtration is necessary.[5] For biological fluids like plasma, protein precipitation is required (see Protocol 3).

2. Chiral LC-HRMS Conditions:

  • Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer.[4][5]

  • Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® IC-3 (amylose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 150 mm x 3.0 mm, is recommended.[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4][5]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Conditions: Same as in Protocol 1.

Protocol 3: Quantification of (-)-Lyoniresinol in Plasma

This protocol details the procedure for extracting and quantifying (-)-Lyoniresinol from plasma samples, relevant for pharmacokinetic studies.[3]

1. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar lignan or a stable isotope-labeled this compound).[3]

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[3]

2. UPLC-MS/MS Conditions (as an alternative to HRMS for high-throughput screening):

  • This application often utilizes a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[3] The chromatographic conditions would be similar to those described in Protocol 1 or 2, depending on whether chiral separation is required.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis start Sample Matrix (Plant, Beverage, Plasma) extraction Extraction / Precipitation start->extraction filtration Filtration / Cleanup extraction->filtration reconstitution Reconstitution filtration->reconstitution lc_separation LC Separation (C18 or Chiral Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Integration) data_acquisition->quantification results Results Reporting quantification->results fragmentation_pathway This compound This compound Molecular Ion [M-H]⁻ fragment1 Fragment Ion 1 This compound->fragment1 Loss of H₂O fragment2 Fragment Ion 2 This compound->fragment2 Loss of CH₃O fragment3 Fragment Ion 3 This compound->fragment3 Benzyl Cleavage logical_relationship quantification Accurate Quantification of this compound pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) quantification->pk_studies pd_studies Pharmacodynamic Studies quantification->pd_studies dose_response Dose-Response Relationship pk_studies->dose_response pd_studies->dose_response efficacy_safety Efficacy and Safety Assessment dose_response->efficacy_safety drug_dev Drug Development & Clinical Trials efficacy_safety->drug_dev

References

Bioanalytical Method for the Quantification of Lyoniresinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities. To accurately assess its pharmacokinetic profile, bioavailability, and in vivo efficacy, a robust and validated bioanalytical method for the precise quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma. The described method is suitable for high-throughput analysis in preclinical and clinical research.[1]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar lignan or a stable isotope-labeled this compound)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Control plasma (e.g., human, rat)

  • β-glucuronidase/sulfatase from Helix pomatia (for total this compound analysis)

  • Sodium acetate buffer (pH 5.0)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a stock solution of the Internal Standard in a similar manner.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and rapid method for extracting this compound from plasma samples.[1]

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. For calibration standards and QC samples, add the appropriate concentration of the this compound working standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[1]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Optional: Enzymatic Hydrolysis for Total this compound Quantification

To measure both free and conjugated forms of this compound, an enzymatic hydrolysis step is required before protein precipitation.

  • To 100 µL of plasma, add the IS and this compound standards as described above.

  • Add 200 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution.

  • Vortex briefly and incubate at 37°C for a minimum of 4 hours.

  • Proceed with the protein precipitation step as described above.

Chromatographic and Mass Spectrometric Conditions

The following are typical UPLC-MS/MS conditions. Optimization may be required for different instruments.

UPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temp. 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. For this compound (MW ~420.4 g/mol ), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 419.4.
Collision Energy To be optimized for each transition
Declustering Pot. To be optimized

Data Presentation

The following tables summarize the representative validation parameters for a bioanalytical method for this compound quantification.

Table 1: Calibration Curve and Linearity
AnalyteMatrixCalibration Range (ng/mL)
This compoundPlasma1.00 - 3000> 0.99

Data is representative for a lignan compound and should be established for each specific laboratory and study.[2]

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=5)Inter-day Precision (%RSD) (n=5, 3 days)Intra-day Accuracy (%RE) (n=5)Inter-day Accuracy (%RE) (n=5, 3 days)
LLOQ1.00< 15%< 15%± 20%± 20%
Low QC3.00< 15%< 15%± 15%± 15%
Mid QC150< 15%< 15%± 15%± 15%
High QC2500< 15%< 15%± 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error. Data is representative for a lignan compound.[2]

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3.00Consistent and reproducibleMinimal
Mid QC150Consistent and reproducibleMinimal
High QC2500Consistent and reproducibleMinimal

Recovery should be consistent and reproducible, though it does not need to be 100%. Matrix effects should be minimized through effective sample preparation and chromatographic separation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification signaling_pathway This compound This compound erk ERK Activation This compound->erk activates mitf MITF Degradation erk->mitf leads to tyrosinase Tyrosinase Expression mitf->tyrosinase downregulates melanin Melanin Synthesis tyrosinase->melanin inhibits

References

Combined Synthesis and Biotransformation for Lyoniresinol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of Lyoniresinol, a lignan with significant pharmacological potential, through a combined approach of synthetic chemistry and plant cell culture-mediated biotransformation. This chemo-enzymatic strategy leverages the precision of plant-derived enzymes for complex stereoselective reactions, which can be challenging to achieve through purely chemical methods.

Application Notes

The integrated chemo-biotechnological production of this compound is predicated on the chemical synthesis of a suitable precursor, which is then biotransformed into the final product by plant cell cultures. This methodology offers several advantages, including enhanced stereoselectivity and the potential for a more sustainable and efficient production pipeline.

1. Rationale for the Combined Approach

The biosynthesis of this compound in plants involves a series of enzymatic steps that ensure the correct stereochemistry of the final molecule.[1] Replicating these complex transformations through traditional organic synthesis can be intricate and may result in low yields or the formation of undesirable racemic mixtures.[1] Plant cell cultures, such as those from the Nicotiana genus, contain the necessary enzymatic machinery to perform these specific conversions, acting as highly effective biocatalysts.[1] By chemically synthesizing a precursor that is late in the biosynthetic pathway, the overall complexity of the process can be significantly reduced.

2. Precursor Selection and Chemical Synthesis

The selection of the synthetic precursor is critical. Ideal precursors are stable, readily synthesized, and efficiently taken up and metabolized by the plant cells. Based on the established biosynthetic pathway of this compound, key intermediates such as syringaresinol, 5,5'-dimethoxylariciresinol, and 5,5'-dimethoxysecoisolariciresinol are excellent candidates for chemical synthesis and subsequent biotransformation.[1][2] The chemical synthesis of these lignan precursors can be achieved through various established organic chemistry routes.

3. Plant Cell Culture Systems as Biocatalysts

Suspension cultures of various plant species can be employed for the biotransformation step. Cell lines from Nicotiana species, such as Nicotiana sylvestris or the well-characterized Nicotiana tabacum BY-2, have been successfully used for the biotransformation of various secondary metabolites.[1][3][4] These cell cultures are relatively easy to establish and maintain, exhibit rapid growth, and can be scaled up in bioreactors for larger-scale production.[5][6][7]

4. Enhancing this compound Yield through Elicitation

The productivity of secondary metabolite pathways in plant cell cultures can often be enhanced through a process known as elicitation.[4][8][9] Elicitors are compounds that, when added to the culture medium, trigger defense responses in the plant cells, which can lead to an upregulation of secondary metabolite biosynthesis.[10] Common elicitors used to boost the production of lignans and other phenolic compounds include methyl jasmonate (MeJA) and salicylic acid (SA).[11][12] The optimal concentration and timing of elicitor application need to be determined empirically for each specific cell line and production system.[11]

Quantitative Data

The following tables summarize key quantitative data relevant to the analysis and production of this compound.

Table 1: Analytical Method Validation Parameters for this compound Quantification [13]

ParameterHPLC-DADChiral LC-HRMS
Linearity (R²)≥ 0.999> 0.99
Limit of Detection (LOD)0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ)0.15 µg/mL0.010 mg/L
Precision (RSD%)< 2%< 15%
Accuracy (Recovery %)98-102%90-110%

Table 2: Incorporation of Radiolabeled Phenylalanine into Lignans in Lyonia ovalifolia [1]

CompoundTissueIncorporation (%)Enantiomeric Excess (e.e.) (%)
(+)-SyringaresinolStem0.388
(-)-SyringaresinolLeaves2.7572
(+)-DimethoxylariciresinolStem0.0718
(+)-DimethoxylariciresinolLeaves0.00958
(-)-DimethoxysecoisolariciresinolStem0.0346
(-)-DimethoxysecoisolariciresinolLeaves0.0520
(+)-LyoniresinolLeaves0.01322
(+)-Lyoniresinol GlycosidesStem0.03650

Experimental Protocols

Protocol 1: General Strategy for Chemical Synthesis of a this compound Precursor (e.g., Secoisolariciresinol)

This protocol outlines a generalized synthetic approach. Specific reaction conditions, catalysts, and purification methods may require optimization.

  • Starting Material: Begin with a commercially available and suitably protected vanillin derivative.

  • Coupling Reaction: Perform a coupling reaction, such as a reductive dimerization, to form the central C8-C8' bond of the lignan backbone.

  • Functional Group Manipulations: Carry out a series of reactions to introduce the necessary hydroxyl and methoxy groups onto the aromatic rings and to establish the correct stereochemistry at the benzylic positions. This may involve protection and deprotection steps.

  • Purification: Purify the synthesized precursor using column chromatography (e.g., silica gel) and characterize its structure and purity using techniques such as NMR and mass spectrometry.

Protocol 2: Establishment and Maintenance of Nicotiana tabacum BY-2 Cell Suspension Culture [3][4]

  • Medium Preparation: Prepare a modified Linsmaier and Skoog (mLS) medium supplemented with 30 g/L sucrose, 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and adjust the pH to 5.8. Dispense the medium into Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

  • Culture Initiation: In a sterile laminar flow hood, transfer an established Nicotiana tabacum BY-2 cell culture to the fresh mLS medium.

  • Incubation: Incubate the cell cultures on a rotary shaker at approximately 130 rpm in the dark at 27°C.

  • Subculture: Subculture the cells every 7 days by transferring 1-1.2 mL of the 7-day-old cell suspension into 95 mL of fresh mLS medium.

Protocol 3: Biotransformation of a Synthetic Precursor to this compound

  • Precursor Feeding: Prepare a sterile stock solution of the chemically synthesized precursor (e.g., secoisolariciresinol) in a suitable solvent (e.g., dimethyl sulfoxide).

  • Add the precursor solution to a 4-day-old Nicotiana cell suspension culture to a final concentration typically in the range of 50-200 µM.[2]

  • Elicitation (Optional): To enhance product yield, a sterile solution of an elicitor such as methyl jasmonate can be added to the culture to a final concentration of 50-100 µM, typically 24-48 hours before harvesting.[11]

  • Incubation: Continue to incubate the cell culture under the same conditions for a further 3-7 days. The optimal incubation time should be determined by a time-course experiment.

  • Harvesting: Separate the cells from the medium by vacuum filtration. Freeze-dry both the cells and the medium for subsequent extraction and analysis.

Protocol 4: Extraction and Quantification of this compound by HPLC-UV [11][13]

  • Extraction:

    • Grind the freeze-dried plant cells into a fine powder.

    • Extract a known weight of the powdered cells with methanol (e.g., 3 x 10 mL) using ultrasonication for 30 minutes for each extraction.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

    • For analysis of the culture medium, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be employed.

  • Sample Preparation:

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Quantification: Prepare a calibration curve using an authentic this compound standard. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound Biosynthetic Pathway L_Phe L-Phenylalanine PPP Phenylpropanoid Pathway L_Phe->PPP Sinapyl_OH Sinapyl Alcohol (x2) PPP->Sinapyl_OH Syringaresinol (-)-Syringaresinol Sinapyl_OH->Syringaresinol Oxidative Dimerization (Laccase/Peroxidase, DIR) DML (-)-5,5'-Dimethoxylariciresinol Syringaresinol->DML Reduction (SRR, NADPH) DMS (-)-5,5'-Dimethoxysecoisolariciresinol DML->DMS Reduction (SRR, NADPH) This compound (-)-Lyoniresinol DMS->this compound Cyclization

Caption: Proposed biosynthetic pathway of (-)-Lyoniresinol from L-Phenylalanine.[1]

Combined Synthesis and Biotransformation Workflow cluster_0 Synthetic Chemistry cluster_1 Plant Cell Culture Biotransformation cluster_2 Downstream Processing Start Chemical Starting Materials Synth Multi-step Organic Synthesis Start->Synth Precursor Purified Precursor (e.g., Secoisolariciresinol) Synth->Precursor Feeding Feed Precursor to Cell Culture Precursor->Feeding Culture Establish & Maintain Nicotiana Cell Culture Culture->Feeding Elicitation Optional: Add Elicitor (e.g., Methyl Jasmonate) Feeding->Elicitation Incubate Incubate for Biotransformation Feeding->Incubate Elicitation->Incubate Harvest Harvest Cells and Medium Incubate->Harvest Extract Extraction of Metabolites Harvest->Extract Analyze Quantification (HPLC/LC-MS) Extract->Analyze Product Purified This compound Analyze->Product

Caption: General workflow for this compound synthesis via a combined approach.

Elicitation Signaling Concept Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Signal_Transduction Signal Transduction (Kinase Cascades, ROS) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes Transcription_Factors->Gene_Expression Enzyme_Synthesis Increased Synthesis of Pathway Enzymes Gene_Expression->Enzyme_Synthesis Lyoniresinol_Production Enhanced This compound Production Enzyme_Synthesis->Lyoniresinol_Production

Caption: Conceptual overview of elicitation to boost secondary metabolite production.[10]

References

Troubleshooting & Optimization

Preventing oxidative and enzymatic degradation of Lyoniresinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lyoniresinol Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative and enzymatic degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in research?

A1: this compound is a lignan, a type of polyphenolic compound found in various plants, recognized for its potential biological activities.[1] Like many phenolic compounds, this compound is susceptible to degradation from oxidative and enzymatic processes.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent experimental results and compromising the validity of research findings.[1]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors that can induce the degradation of this compound include:

  • Oxygen: As a phenolic compound, this compound is prone to oxidation when exposed to air.[1]

  • High Temperature: Thermal treatments can negatively affect the stability of lignans, with the specific impact depending on the compound and its matrix.[1] For the enzymatic polymerization of phenols, lower temperatures (10-40°C) are generally better than higher temperatures (50-60°C).[1]

  • Light: Exposure to UV light can promote the degradation of phenolic compounds.[1]

  • Extreme pH: Some lignans are sensitive to low pH conditions.[1] Workup procedures involving strong acids or bases can also potentially degrade the product.[1]

  • Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases can catalyze the oxidation of phenolic compounds, leading to browning and degradation.[1]

Q3: How should I properly store pure this compound and its stock solutions to ensure stability?

A3: For optimal stability, pure, solid this compound should be stored desiccated at -20°C.[1] Stock solutions should be prepared in a suitable solvent like high-purity, anhydrous DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas such as argon or nitrogen before sealing and freezing.[1] All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, high-purity, anhydrous DMSO is often the preferred solvent for creating concentrated stock solutions.[1]

Q5: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate?

A5: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds often form quinone-like species upon oxidation, which can then polymerize to form colored pigments.[1] If you observe a color change, the solution has likely degraded and should be discarded to ensure the integrity of your experimental results.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. This compound degradation due to improper handling or storage.Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and handled under an inert atmosphere when possible. Prepare fresh dilutions for each experiment from a properly stored stock solution.[1]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of this compound into smaller or modified compounds.This strongly suggests that this compound is breaking down.[1] Assess the pH of your mobile phase to ensure it is compatible with the compound's stability. Minimize the time the sample spends in the autosampler, and if possible, use a cooled autosampler.[1] Use LC-MS/MS to identify the degradation products, which can provide clues about the degradation pathway (e.g., oxidation, demethylation).[1]
Precipitation of this compound upon dilution in aqueous buffer. Poor aqueous solubility of this compound.This is a common issue referred to as "crashing out." To prevent this, consider using a co-solvent in your aqueous buffer. Screen different co-solvents like ethanol, propylene glycol, or PEG 400 at various concentrations to find the optimal condition that maintains solubility without affecting your assay.

Data Presentation

Specific quantitative stability data for this compound is limited in the scientific literature. The following tables summarize general stability observations for related lignans and phenolic compounds, which can serve as a guideline for experimental design.

Table 1: General Stability of Lignans and Phenolic Compounds Under Various Conditions

Condition Compound Class Observation Recommendation Source(s)
Temperature Lignans (general)Stability is dependent on the specific compound and the matrix it is in. Some lignans can withstand temperatures up to 200°C, while others degrade more rapidly at higher temperatures.Avoid high temperatures during processing (e.g., autoclaving) unless stability has been confirmed. For enzymatic reactions, temperatures between 10-40°C are often preferred.[1]
pH Matairesinol (a lignan)Reported to be sensitive to low pH conditions.Avoid strongly acidic conditions (pH < 4) in buffers and solvents for extended periods.[1]
Light Phenolic CompoundsUV light absorption can lead to oxidative degradation.Protect solutions from direct light exposure at all stages of the experiment by using amber vials or aluminum foil.[1]
Oxygen Phenolic CompoundsHighly susceptible to oxidation, leading to discoloration and loss of activity.Use deoxygenated solvents, work under an inert atmosphere (e.g., argon or nitrogen), and consider adding antioxidants like ascorbic acid.[1]

Table 2: Recommended Solvents for this compound

Solvent Suitability Notes Source(s)
Dimethyl Sulfoxide (DMSO) HighPreferred for creating concentrated stock solutions for biological assays. Use high-purity, anhydrous grade.[1]
Acetone ModerateSuitable for dissolution, but less common for biological assays due to potential cell toxicity.[1]
Chloroform ModerateSuitable for dissolution, but not compatible with aqueous biological systems.[1]
Dichloromethane ModerateSuitable for dissolution, but not compatible with aqueous biological systems.[1]
Ethyl Acetate ModerateSuitable for dissolution, but not compatible with aqueous biological systems.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines a best-practice method for preparing a stock solution of this compound while minimizing the risk of degradation.[1]

Materials:

  • This compound (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or nitrogen gas

  • Desiccator

  • Amber, screw-cap vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Preparation: Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation. To reduce dissolved oxygen, sparge the DMSO with argon or nitrogen gas for 10-15 minutes prior to use. Perform all steps in a low-light environment or under amber lighting.[1]

  • Dissolution: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). Add the appropriate volume of deoxygenated DMSO to the vial. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.[1]

  • Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC-UV or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and NaOH solution. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and H₂O₂ solution. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify degradation products.

Visualizations

degradation_pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation PPO, Peroxidases Degradation_Products Degradation_Products Oxidation->Degradation_Products Enzymatic_Degradation->Degradation_Products

Caption: Oxidative and enzymatic degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Start: Solid this compound deoxygenate Deoxygenate Solvent start->deoxygenate dissolve Dissolve in Anhydrous DMSO deoxygenate->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot inert_gas Flush with Inert Gas aliquot->inert_gas store Store at -80°C inert_gas->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute perform_assay Perform Experiment dilute->perform_assay troubleshooting_logic start Inconsistent Results? check_storage Review Storage Conditions (-20°C/-80°C, dark, desiccated?) start->check_storage check_handling Review Handling Protocol (Fresh dilutions, inert gas?) start->check_handling check_reagents Check Reagent Quality (Solvent purity, buffer age?) start->check_reagents run_control Run Analytical Control (HPLC/LC-MS) check_storage->run_control check_handling->run_control check_reagents->run_control compare_chromatograms Compare Chromatograms: New peaks or reduced area? run_control->compare_chromatograms degradation_confirmed Degradation Confirmed: Discard sample and revise protocol compare_chromatograms->degradation_confirmed Yes no_degradation No Obvious Degradation: Investigate other experimental variables compare_chromatograms->no_degradation No

References

Technical Support Center: Enhancing Lyoniresinol's Aqueous Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Lyoniresinol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a lignan, a type of polyphenolic compound found in various plants, recognized for its potential antioxidant and anti-inflammatory properties.[1] Like many natural products with a hydrophobic structure, this compound exhibits very low solubility in water.[1] This poor aqueous solubility presents a significant hurdle for in vitro biological assays (e.g., cell-based assays, enzyme inhibition assays), which are predominantly conducted in aqueous buffer systems.[1] If this compound precipitates out of the solution, its effective concentration becomes unknown and significantly reduced, leading to inaccurate and unreliable experimental data.[1]

Q2: In which solvents is this compound readily soluble?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][3] For biological assays, DMSO is the most frequently used solvent for preparing concentrated stock solutions.[1]

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in the assay medium should be kept as low as possible.[1] A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or lower.[1] It is imperative to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experimental setup to ensure that any observed biological effects are attributable to the compound and not the solvent.[1]

Q4: My this compound solution becomes cloudy and forms a precipitate when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?

This common issue is known as "crashing out."[1] It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is diluted into an aqueous solution where its solubility is poor.[1] Please refer to the Troubleshooting Guide below for strategies to prevent this.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution ("Crashing Out")

Visible signs: The solution becomes cloudy, hazy, or shows visible particulate matter after adding the DMSO stock of this compound to the aqueous buffer.

Underlying Cause: The aqueous buffer cannot maintain this compound in solution at the desired concentration, causing it to precipitate.

Solutions:

  • Optimize DMSO Concentration: While keeping the final DMSO concentration below the toxic threshold for your assay (ideally ≤ 0.1%), a slightly higher concentration (e.g., 0.5%) might be necessary to maintain solubility.[1] Always run a parallel vehicle control.

  • Use Co-solvents: The addition of a small amount of a less polar, water-miscible co-solvent to your aqueous buffer can increase the solubility of this compound.[4] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[1] A systematic titration of the co-solvent concentration is recommended to find the optimal balance between solubility and potential biological effects of the co-solvent itself.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath sonicator can help to disperse the compound and break down small aggregates, aiding in dissolution.[1][5]

  • Heating: Gentle warming of the solution (e.g., to 37°C) may temporarily increase the solubility of this compound. However, be cautious as prolonged heating can degrade the compound.[3]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on this compound's solubility should be experimentally determined.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100 (typically 0.01-0.05%), can be added to the assay buffer to aid in solubilization, particularly for enzyme assays.[7][8] However, their use in cell-based assays is limited due to potential cytotoxicity at concentrations above their critical micelle concentration.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10] This can be an effective strategy, but the potential effects of the cyclodextrin on the biological system under investigation must be considered.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Readily Soluble[1][3]
AcetoneReadily Soluble[2][3]
ChloroformReadily Soluble[1][2]
DichloromethaneReadily Soluble[1][2]
Ethyl AcetateReadily Soluble[1][2]
WaterPoorly Soluble[1]

Table 2: Recommended Starting Concentrations for Co-solvents in Aqueous Buffers

Co-solventStarting Concentration Range (% v/v)Notes
Ethanol1 - 5%Can have biological effects at higher concentrations.
Propylene Glycol (PG)1 - 10%Generally considered safe for many cell lines.
Polyethylene Glycol 400 (PEG 400)1 - 10%Viscous; ensure thorough mixing.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]

  • Sonication (if necessary): If the solid is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.[1]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assessment by Turbidity Measurement

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous assay buffer.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mM)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Co-solvents (optional, e.g., Ethanol, PEG 400)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your this compound-DMSO stock solution directly into the assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.

  • Vehicle Control: Prepare wells containing only the assay buffer and the same final concentration of DMSO as the test wells.

  • Equilibration: Incubate the plate at the intended assay temperature (e.g., 37°C) for a set period (e.g., 30 minutes to 2 hours).[1]

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantify Turbidity: Measure the absorbance (optical density) of the solutions at a high wavelength (e.g., 600 nm), where this compound itself does not absorb light.[1] An increase in absorbance indicates light scattering due to the formation of a precipitate.[1]

  • Data Analysis: Plot the absorbance at 600 nm against the this compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline of the vehicle control is an estimate of the kinetic solubility limit in that specific buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility_test Solubility Troubleshooting cluster_optimization Optimization Strategies cluster_bioassay Proceed to Bioassay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10-50 mM Stock in DMSO vortex->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation ('Crashing Out') dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Clear Solution observe->no_precipitate co_solvent Add Co-solvent (e.g., PEG 400) precipitate->co_solvent Try: sonicate Sonication precipitate->sonicate Try: adjust_ph Adjust pH precipitate->adjust_ph Try: bioassay Perform Bioassay no_precipitate->bioassay co_solvent->dilute sonicate->dilute adjust_ph->dilute

Caption: Workflow for preparing and optimizing this compound solutions for bioassays.

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound ikk IKK Complex This compound->ikk Inhibition receptor Receptor stimulus->receptor receptor->ikk ikb_p65_p50 IκBα p65 p50 ikk->ikb_p65_p50 Phosphorylates IκBα ikb IκBα nfkb_p65 p65 nfkb_p50 p50 nucleus Nucleus genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) nucleus->genes Transcription genes->stimulus ikb_p65_p50->ikb IκBα Degradation p65_p50 p65 p50 p65_p50->nucleus Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.[1]

erk_pathway This compound This compound erk ERK Phosphorylation This compound->erk Activates mitf MITF Protein erk->mitf Leads to mitf_degradation MITF Degradation mitf->mitf_degradation tyrosinase Tyrosinase Expression mitf_degradation->tyrosinase Downregulates melanin Melanin Biosynthesis tyrosinase->melanin

Caption: this compound's activation of ERK signaling to reduce melanin biosynthesis.[11]

References

Challenges in Lyoniresinol purification and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Lyoniresinol Purification Technical Support Center

Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the isolation, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound yield during extraction?

Low yields can typically be attributed to several factors:

  • Inappropriate Solvent Choice: this compound and its glycosides are polar compounds. Extraction efficiency is highest with polar solvents like methanol or ethanol, often mixed with water (50-95%).[1] Using non-polar solvents in the primary extraction step will result in poor recovery.

  • Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and the ratio of solvent to plant material are critical. Overly high temperatures or prolonged extraction times can lead to degradation.[1]

  • Inefficient Grinding: The surface area of the plant material directly impacts extraction efficiency. The material should be ground to a fine, homogeneous powder to ensure maximum solvent penetration.[2][3]

  • Incomplete Extraction: A single extraction is often insufficient. It is recommended to repeat the extraction process at least three times on the plant residue to ensure complete recovery.[3]

Q2: My this compound solution is changing color (e.g., turning yellow or brown). What does this mean and how can I prevent it?

A color change to yellow or brown is a strong visual indicator of oxidative degradation.[4] this compound is a phenolic compound and is susceptible to oxidation, which can be triggered by exposure to light, oxygen, or high temperatures.[1][4]

Prevention Strategies:

  • Light Protection: Conduct extractions and store solutions in a dark environment or use amber-colored glassware or vials wrapped in aluminum foil.[1][4]

  • Inert Atmosphere: When working with purified solutions, purge the storage vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[1][4]

  • Temperature Control: Store pure, solid this compound desiccated at -20°C.[4] Stock solutions should be stored at -20°C or -80°C to slow down degradation kinetics.[4]

Q3: I am having trouble separating the (+)- and (-)-Lyoniresinol enantiomers. What is the recommended method?

The separation of this compound enantiomers is a common challenge and requires specialized chromatographic techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating enantiomers.[5] A chiral stationary phase (CSP) column, typically one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is required.[5] The mobile phase usually consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol or ethanol.[5] The exact ratio must be optimized to achieve baseline separation.[5]

Q4: My purified this compound precipitates when I dilute my DMSO stock into an aqueous buffer for a bioassay. How can I solve this?

This phenomenon, known as "crashing out," occurs because this compound is highly soluble in organic solvents like DMSO but has poor solubility in water.[6]

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, generally below 0.5% (v/v), with ≤0.1% being the ideal target to avoid solvent-induced artifacts.[6]

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer while vortexing or pipetting vigorously to promote rapid mixing.[6]

  • Serial Dilution: Perform a serial dilution. For example, first, dilute the concentrated DMSO stock into a solution containing a higher percentage of organic solvent that is miscible with your final buffer, and then perform the final dilution into the aqueous assay buffer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate solvent; Suboptimal extraction time or temperature; Insufficient grinding of plant material.[1]Use a polar solvent like 80% methanol or ethanol.[2] Optimize extraction parameters (time, temp) and ensure the plant material is a fine powder.[1] Consider ultrasonication-assisted or microwave-assisted extraction for improved efficiency.[1]
Degradation of this compound Excessive heat during extraction/concentration; Prolonged exposure to light or oxygen.[1][4]Evaporate solvents under reduced pressure at temperatures not exceeding 40-60°C.[3] Work in a dark environment and purge solutions with an inert gas (nitrogen/argon) before storage.[1][4]
Co-extraction of Impurities Low solvent selectivity; Complex plant matrix.[1]Employ a sequential liquid-liquid partitioning strategy. Start with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to fractionate compounds.[2] Use Solid-Phase Extraction (SPE) for post-extraction cleanup.[3]
Poor Chromatographic Peak Shape or Resolution Inappropriate mobile phase or column; Co-eluting impurities; Sample overload on the column.[1]Optimize the HPLC mobile phase composition and gradient.[1] Ensure the column (e.g., C18 for reversed-phase) is appropriate for phenolic compounds.[2] Improve sample cleanup to remove interfering substances and dilute the sample before injection.[1]
Compound Precipitates During Purification/Storage Poor solubility in the chosen solvent system; pH is near the isoelectric point.[6][7]For chromatography, ensure the sample is fully dissolved in the mobile phase before injection.[5] For storage, use a suitable organic solvent like DMSO for stock solutions.[6] If precipitation occurs in buffers, check the pH and salt concentration, as solubility can be influenced by these factors.[7]

Quantitative Data: Analytical Method Comparison

The selection of an analytical method is critical for accurate quantification. Below is a comparison of two common techniques for this compound analysis.

Parameter HPLC-DAD (Representative Method) Chiral LC-HRMS
Linearity (R²) ≥ 0.999> 0.99
Limit of Detection (LOD) 0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.15 µg/mL0.010 mg/L (for total this compound)
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 98-102%90-110%
Data summarized from a comparative guide on analytical methods for (-)-Lyoniresinol.[8]

Experimental Protocols

General Protocol for Extraction and Fractionation

This protocol describes a standard method for obtaining a lignan-enriched fraction from plant material.

  • Preparation of Plant Material: Air-dry the plant material (e.g., stems, roots) at room temperature and grind into a fine powder.[2]

  • Solvent Extraction: Macerate the powdered material in 80% methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Repeat this process three times.[2]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[3]

  • Solvent Partitioning: a. Suspend the crude extract in distilled water.[2] b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity: i. n-hexane: To remove non-polar compounds like fats and waxes.[2] ii. Ethyl acetate: To enrich the fraction with phenolic compounds.[2] iii. n-butanol: This fraction is typically enriched with lignan glycosides and is often carried forward for further purification.[2]

Protocol for Column Chromatography Purification

This protocol is for the further purification of the n-butanol fraction.

  • Adsorption Chromatography: a. Subject the dried n-butanol fraction to column chromatography on a Diaion HP-20 resin.[2] b. Elute with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% MeOH).[2] c. Monitor the fractions using Thin-Layer Chromatography (TLC) and combine those with similar profiles.[2]

  • Size-Exclusion Chromatography: a. Further purify the combined, enriched fractions on a Sephadex LH-20 column.[2] b. Use 100% methanol as the mobile phase to separate compounds based on their molecular size.[2]

  • Preparative HPLC: a. Achieve final purification using a reversed-phase preparative HPLC system with a C18 column.[2] b. Use a mobile phase gradient of methanol or acetonitrile in water.[2] c. Monitor the elution with a UV detector at 280 nm and collect the fractions corresponding to the this compound peak.[2]

Protocol for Chiral HPLC Separation

This protocol is for separating (+)- and (-)-Lyoniresinol enantiomers.

  • System Preparation: a. Column: Use a chiral stationary phase (CSP) column, such as Chiralcel OD-H or Chiralpak AD.[5] b. Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (or ethanol). The exact ratio (e.g., 80:20, 90:10) must be optimized to achieve baseline separation.[5] c. Flow Rate: Set a typical flow rate of around 1.0 mL/min.[5] d. Detection: Set the UV detector to 280 nm.[5]

  • Sample Analysis: a. Dissolve the purified this compound mixture in the mobile phase.[5] b. Inject the sample onto the chiral HPLC system.[5] c. Monitor the elution profile and collect the fractions corresponding to each separated enantiomer.[5] d. Analyze the collected fractions to confirm their purity and enantiomeric excess.[5]

Visualized Workflows and Logic Diagrams

G General this compound Purification Workflow cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification cluster_2 Enantiomer Separation & Analysis A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., 80% Methanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) C->D E Enriched Lignan Fraction (e.g., n-BuOH Fraction) D->E F Column Chromatography (e.g., Sephadex LH-20) E->F G Preparative HPLC (C18 Column) F->G H Purified Racemic this compound G->H I Chiral HPLC Separation H->I J Pure (+)- and (-)-Lyoniresinol I->J K Structural Elucidation (NMR, MS, X-ray) J->K

Caption: General workflow for the extraction and purification of this compound.

G Troubleshooting Logic: Low Purification Yield Start Low Yield Detected After Purification CheckExtraction Was Extraction Yield Low? Start->CheckExtraction CheckChromatography Was Loss High During Chromatography? CheckExtraction->CheckChromatography No OptimizeExtraction Optimize Extraction: - Check solvent polarity - Increase extraction cycles - Ensure fine powder CheckExtraction->OptimizeExtraction Yes CheckDegradation Check for Degradation: - Analyze crude extract via HPLC - Look for extra peaks / color change CheckChromatography->CheckDegradation No / Unsure OptimizeChromatography Optimize Chromatography: - Check sample solubility in mobile phase - Review fraction collection parameters - Test for irreversible column adsorption CheckChromatography->OptimizeChromatography Yes End Yield Improved OptimizeExtraction->End CheckDegradation->End OptimizeChromatography->End

Caption: Troubleshooting workflow for diagnosing low this compound yield.

G Decision Logic for Analytical Method Selection Start Goal of Analysis Quant Routine Quantification in Cleaned-up Extract? Start->Quant LowConc Quantification of Low Concentrations in Complex Matrix? Start->LowConc Structure Structural Elucidation? Start->Structure Stereo Absolute Stereochemistry? Start->Stereo HPLC_UV Use HPLC-UV/DAD Quant->HPLC_UV Yes LC_MS Use LC-MS/MS LowConc->LC_MS Yes NMR Use NMR Spectroscopy (1D and 2D) Structure->NMR Yes XRay_CD Use X-ray Crystallography or Circular Dichroism Stereo->XRay_CD Yes

Caption: Logic diagram for selecting the appropriate analytical method.

References

Optimizing Lyoniresinol Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lyoniresinol is a promising lignan with demonstrated antioxidant and anti-inflammatory properties in preclinical research. However, publicly available data on its specific dosage and administration in animal models is limited. Much of the current understanding is extrapolated from studies on structurally related lignans. The following guide provides a comprehensive overview based on available information and general best practices for compounds with similar properties. Researchers are strongly encouraged to conduct dose-finding and toxicity studies for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal study?

A1: Due to the limited direct in vivo data for this compound, establishing a definitive starting dose is challenging. However, based on studies with related lignans, a tiered approach can be adopted. For instance, in a study on diabetic nephropathy in mice, a glucoside of this compound was effective at oral doses of 20, 40, and 80 mg/kg body weight per day[1]. For anti-cancer studies, research on the related lignan lariciresinol in rats used oral doses of 3 and 15 mg/kg daily, while mouse xenograft models utilized diets supplemented with 20 or 100 mg/kg of diet[2]. For neuroprotective effects, studies on other natural compounds like Syringaresinol have used doses of 5 and 15 mg/kg in mice[3]. Therefore, a pilot study with a range of doses (e.g., 10, 25, and 50 mg/kg) is recommended to determine the optimal dose for your specific model and endpoints.

Q2: What is the best vehicle for administering this compound?

A2: this compound has low aqueous solubility, making vehicle selection critical. For oral administration, a common approach is to create a suspension. A widely used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water, sometimes with a small amount of a surfactant like 0.1% Tween 80 to improve homogeneity[4][5]. For intravenous (IV) administration, a solubilizing agent is necessary. A common starting point is a mixture of DMSO and a solubilizing agent like Solutol HS 15 in a dextrose or saline solution[5]. It is crucial to keep the final concentration of organic solvents like DMSO to a minimum (ideally ≤0.1% in the final preparation) to avoid vehicle-induced toxicity[6][7]. Always include a vehicle-only control group in your experiments.

Q3: How should I prepare a this compound stock solution?

A3: For most biological assays, a concentrated stock solution is prepared in an organic solvent where this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO)[6]. To prepare a stock, accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO to achieve the desired molarity (e.g., 10 mM). Vigorous vortexing or brief sonication may be required to ensure complete dissolution[6]. Store stock solutions at -20°C or -80°C as recommended by the supplier.

Q4: My this compound solution is precipitating when I dilute it for administration. What should I do?

A4: This is a common issue known as "crashing out" when a compound highly soluble in an organic solvent is diluted into an aqueous-based vehicle[6]. To mitigate this, you can try several strategies:

  • Modify the dilution protocol: Add the DMSO stock solution to the vortexing aqueous vehicle slowly.

  • Use a co-solvent: Incorporate a small percentage of another miscible solvent like ethanol or PEG 400 into the final vehicle formulation[6].

  • Optimize the vehicle: For oral suspensions, ensure adequate mixing and consider micronizing the this compound powder to improve suspension stability.

  • Adjust pH: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle could improve solubility, but this must be compatible with the administration route and animal physiology[5].

Q5: Are there any known toxicities associated with this compound?

A5: Specific acute toxicity data (e.g., LD50) for this compound is not well-documented in publicly available literature. However, in vitro studies on related lignans have shown no cytotoxic effects at concentrations up to 100 μM[8]. As a general practice for any new compound, it is advisable to conduct an acute toxicity study, starting with a high single dose (e.g., 2000 mg/kg) and observing the animals for any adverse effects over a period of 14 days, in line with OECD guidelines[9][10].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Formulation Poor aqueous solubility; incorrect vehicle selection; improper mixing.Verify calculations. Use a vehicle appropriate for poorly soluble compounds (e.g., 0.5% CMC with 0.1% Tween 80 for oral). Add the stock solution to the vehicle while vortexing. Consider using co-solvents (e.g., PEG 400) or pH adjustment.[5][6]
Inconsistent Results Between Animals Inaccurate dosing due to poor suspension homogeneity; variability in animal metabolism; improper administration technique.Ensure the formulation is a homogenous suspension before each administration. Use precise, calibrated equipment. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage). Include a sufficient number of animals per group to account for biological variability.
Adverse Animal Reactions (e.g., lethargy, ruffled fur) Vehicle toxicity; compound toxicity at the administered dose; administration-related trauma.Always run a vehicle-only control group to rule out vehicle effects. Monitor animals closely for clinical signs of toxicity. If toxicity is suspected, reduce the dose or frequency of administration. Ensure proper administration technique to avoid injury (e.g., esophageal perforation during gavage).[5]
No Observable Effect at Tested Doses Insufficient dosage; poor bioavailability; rapid metabolism.Increase the dosage in a subsequent dose-response study. Check literature for pharmacokinetic data on related compounds to estimate bioavailability and half-life. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism.[4]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound and Related Lignans

CompoundAnimal ModelDisease/ApplicationRouteDosageDurationReference
(±)-Lyoniresinol 3α-O-β-D-glucopyranosideSTZ-induced diabetic miceDiabetic NephropathyOral20, 40, 80 mg/kg/day14 days[1]
LariciresinolDMBA-induced ratsMammary CancerOral3, 15 mg/kg/day9 weeks[2]
LariciresinolAthymic mice with MCF-7 xenograftsBreast CancerOral (in diet)20, 100 mg/kg of diet5 weeks[2]
SyringaresinolHFD/STZ-induced miceDiabetes-associated Alzheimer'sOral5, 15 mg/kgNot specified[3]
Linalool6-OHDA-lesioned ratsParkinson's DiseaseOral25, 50, 100 mg/kg2 weeks[11]

Table 2: Pharmacokinetic Parameters of Lignans Related to this compound (Oral Administration in Rats)

CompoundT1/2 (h)Bioavailability (%)CmaxTmaxAUCReference
VN1 (from Vitex negundo)2.8215.34 - 21.89Data Not AvailableData Not AvailableData Not Available[4]
VN2 (Vitedoin A)1.3316.29 - 22.11Data Not AvailableData Not AvailableData Not Available[4]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-time curve) data were not available in the cited literature for these specific compounds.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing, with free access to water.[4]

  • Formulation Preparation:

    • Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Calculate the required amount of this compound for the desired dose (e.g., 25 mg/kg).

    • If using a DMSO stock, calculate the volume needed. Ensure the final DMSO concentration in the dosing solution is minimal.

    • Create a homogenous suspension by adding the this compound (or its DMSO stock) to the CMC vehicle and vortexing thoroughly. Prepare fresh daily.

  • Administration:

    • Accurately weigh each rat to determine the precise volume of the this compound suspension to administer.

    • Use a sterile, flexible gavage needle appropriate for the size of the rat.

    • Gently restrain the rat and carefully insert the gavage needle into the esophagus and down to the stomach.

    • Administer the suspension slowly to prevent regurgitation. The typical volume should not exceed 10 ml/kg.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Follow the experimental timeline for sample collection or endpoint analysis.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
  • Animal Model: Adult mice (e.g., C57BL/6, BALB/c).

  • Formulation Preparation:

    • Prepare a vehicle suitable for IV injection that solubilizes this compound, such as 5% (v/v) DMSO and 10% (v/v) Solutol HS 15 in 5% Dextrose in Water (D5W)[5]. The solution must be sterile and free of particulates.

    • Dissolve this compound in the vehicle to the desired concentration. Prepare fresh before each use.

  • Administration:

    • Place the mouse in a restraint device that exposes the tail.

    • Promote vasodilation of the tail veins using a heat lamp or by immersing the tail in warm water (30-35°C) for 1-2 minutes.[12]

    • Clean the tail with 70% ethanol.

    • Using a sterile 27-30 gauge needle attached to a 1 ml syringe, insert the needle into one of the lateral tail veins.[12]

    • Administer the solution slowly as a bolus injection. The maximum recommended volume is 5 ml/kg.[12]

  • Post-Administration Monitoring:

    • Apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions and for swelling at the injection site.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase dose_calc Dose Calculation & Selection formulation Vehicle Selection & Formulation dose_calc->formulation Based on solubility animal_prep Animal Preparation (e.g., Fasting) formulation->animal_prep admin Administration (Oral, IV, IP) animal_prep->admin monitoring Clinical Monitoring admin->monitoring vehicle_control Vehicle Control Group vehicle_control->admin sampling Blood/Tissue Sampling monitoring->sampling endpoint Endpoint Analysis (e.g., Biomarkers) sampling->endpoint data Data Analysis endpoint->data

Caption: General experimental workflow for this compound administration.

signaling_pathway cluster_inflammation Anti-Inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_melanogenesis Melanogenesis Pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits mapk MAPK This compound->mapk Modulates nrf2 Nrf2 Activation This compound->nrf2 Activates erk ERK Activation This compound->erk Activates inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb->inflammatory_genes mapk->inflammatory_genes antioxidant_genes Antioxidant Response Element (ARE) Genes nrf2->antioxidant_genes mitf MITF Degradation erk->mitf tyrosinase Tyrosinase Activity mitf->tyrosinase

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Lyoniresinol Precipitation in Aqueous Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of lyoniresinol precipitation in aqueous experimental environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my aqueous buffer?

A1: this compound is a lignan, a class of polyphenolic compounds found in plants, known for its various biological activities, including antioxidant and anti-melanogenic effects.[1][2][3] Like many natural products, its chemical structure is largely non-polar and hydrophobic, leading to very low solubility in water and aqueous buffers.[4] Precipitation, often called "crashing out," occurs when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is poor. This leads to an unknown and reduced effective concentration of the compound, yielding unreliable and inaccurate assay results.[4]

Q2: In which organic solvents is this compound soluble?

A2: this compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] For most biological assays, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions due to its high solubilizing power and relatively low toxicity at low concentrations.[4]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the assay medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or less.[4] It is critical to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to ensure that any observed effects are due to the compound and not the solvent.[4]

Q4: My this compound precipitates even at a low final DMSO concentration. What are the initial steps I should take?

A4: This is a common challenge. Initial troubleshooting should focus on optimizing your dilution procedure. Key strategies include:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution.

  • Temperature Control: Gently warming the aqueous buffer to the assay temperature (e.g., 37°C) before adding the this compound stock can sometimes help. However, avoid prolonged heating.[5]

  • Mixing: Add the this compound stock dropwise to the vortexing buffer to encourage rapid dispersion and prevent localized high concentrations that can initiate precipitation.

Q5: What advanced strategies can I use if basic troubleshooting fails?

A5: If optimizing the dilution protocol is insufficient, several formulation strategies can be employed to enhance solubility:

  • Co-solvents: Incorporating a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a complex with a water-soluble exterior.[8][9]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to create an amorphous (non-crystalline) state, which has higher apparent solubility.[6][8]

Troubleshooting Guide & Experimental Protocols

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving this compound precipitation.

G cluster_0 Phase 1: Observation & Preparation cluster_1 Phase 2: Diagnosis & Simple Fixes cluster_2 Phase 3: Advanced Solutions start Precipitation Observed in Assay Well check_stock Is Stock Solution Clear? start->check_stock remake_stock Remake Stock Solution (See Protocol 1) check_stock->remake_stock No check_dilution Precipitation Upon Dilution into Buffer? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize Dilution Method (e.g., serial dilution, vortexing, warmed buffer) check_dilution->optimize_dilution Yes assay_ok Proceed with Assay check_dilution->assay_ok No use_cosolvent Incorporate a Co-solvent (See Protocol 2) optimize_dilution->use_cosolvent Still Precipitates optimize_dilution->assay_ok Solved advanced_form Consider Advanced Formulations (e.g., Cyclodextrins) use_cosolvent->advanced_form Still Precipitates use_cosolvent->assay_ok Solved

Caption: A workflow for troubleshooting this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of (+)-Lyoniresinol

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₈[1][10]
Molar Mass420.45 g/mol [1][3]
AppearancePowder[]
Aqueous SolubilityVery Poor[4]
Organic SolventsSoluble in DMSO, Chloroform, Acetone, Ethyl Acetate[4][5]

Table 2: Example Calculations for Preparing a this compound Stock Solution in DMSO

Desired Stock ConcentrationMolar Mass ( g/mol )Mass of this compound to WeighVolume of DMSO to Add
10 mM420.454.20 mg1.0 mL
20 mM420.458.41 mg1.0 mL
50 mM420.4521.02 mg1.0 mL
Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a stable, concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or well-ventilated area.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder to achieve the target concentration (e.g., 10-50 mM).[4]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.[4]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light.[5] For long-term stability, store desiccated at -20°C or -80°C.[5]

Protocol 2: Screening for Optimal Co-solvent Concentration

This protocol helps determine the highest concentration of a co-solvent that can be used in your assay without significantly affecting biological activity (e.g., enzyme activity or cell viability).

  • Reagent Preparation:

    • Assay Buffer

    • 100% Co-solvent (e.g., Ethanol, Propylene Glycol)

    • Enzyme/Cell suspension and Substrate/Reagents as required by your specific assay.

  • Co-solvent Titration Setup: Prepare a series of assay buffers containing different final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%). Remember to adjust the volume of water to maintain the correct concentration of other buffer components.

  • Assay Performance: Run your standard assay in each of the co-solvent-containing buffers. Crucially, include a "0% co-solvent" control which represents your normal assay condition.

  • Data Analysis: Plot the assay signal (e.g., absorbance, fluorescence, cell viability) against the co-solvent concentration.

  • Selection: Choose the highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% of the activity of the 0% control).[12] This is now your new "this compound Assay Buffer". Use this buffer for subsequent experiments to test this compound solubility.

Table 3: Common Co-solvents for Enhancing Solubility in Aqueous Buffers

Co-solventTypical Final Concentration RangeNotes
Ethanol0.5 - 5%Can be toxic to cells at higher concentrations.
Propylene Glycol1 - 10%Generally well-tolerated in cell-based assays.
Polyethylene Glycol (PEG 300/400)1 - 10%Biocompatible; effective for many hydrophobic compounds.[7]
Glycerol1 - 20%Can increase viscosity of the medium.

Example Signaling Pathway: this compound in Melanogenesis

This compound has been shown to inhibit melanin production in B16F10 melanoma cells.[2] It achieves this by activating the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. Phosphorylated ERK leads to the degradation of the Microphthalmia-Associated Transcription Factor (MITF), which is a key regulator of melanogenic enzymes like tyrosinase.[2][]

G cluster_pathway ERK Signaling Pathway for Melanogenesis Inhibition lyon This compound erk ERK lyon->erk Activates p_erk p-ERK (Active) erk->p_erk Phosphorylation mitf MITF Protein p_erk->mitf Promotes Degradation tyr Tyrosinase (Enzyme) mitf->tyr Upregulates Expression melanin Melanin Synthesis tyr->melanin Catalyzes

Caption: this compound activates ERK, leading to MITF degradation.

References

Stability issues of Lyoniresinol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lyoniresinol under different pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental settings?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to degradation, which can alter its chemical structure and biological activity. This instability can lead to inconsistent experimental results, compromising the validity of research findings.[1]

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors that can induce the degradation of this compound include:

  • pH: Extreme pH conditions, both acidic and basic, can lead to the degradation of lignans.[1]

  • Temperature: High temperatures can accelerate the degradation of phenolic compounds. The effect is dependent on the specific compound and the matrix it is in.[1]

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation when exposed to air.[1]

  • Light: Exposure to light, particularly UV light, can promote the degradation of phenolic compounds.[1]

  • Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases can catalyze the oxidation of phenolic compounds, leading to their degradation.[1]

Q3: How should I properly store this compound to ensure its stability?

A3: For optimal stability, pure, solid this compound should be stored desiccated at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C. To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing. All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A color change, such as yellowing or browning, in a this compound solution is a strong visual indicator of oxidation.[1] This suggests that the compound is degrading, and the solution may no longer be suitable for experiments where the precise concentration of the active compound is critical.

Q5: My HPLC/LC-MS analysis of a this compound sample shows multiple unexpected peaks. What could be the cause?

A5: The appearance of additional, unexpected peaks in your chromatogram strongly suggests that the this compound has degraded into other products.[1] You should review your sample preparation, storage, and handling procedures to identify potential sources of degradation. Ensure the pH of your mobile phase is compatible with this compound's stability and minimize the time the sample is exposed to light and air.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. This compound degradation leading to variable concentrations of the active compound.Review and optimize storage and handling procedures. Prepare fresh stock solutions and use them immediately. Run a quality control check of the this compound standard using HPLC or LC-MS.
Precipitate forms when diluting DMSO stock solution into aqueous buffer. Poor aqueous solubility of this compound, causing it to "crash out" of solution.Keep the final concentration of DMSO in the assay medium as low as possible (generally recommended to be less than 0.5% v/v). Prepare dilutions immediately before use and ensure vigorous mixing.
Loss of biological activity in a cell-based assay over time. Degradation of this compound in the cell culture medium at 37°C.Minimize the incubation time as much as possible. Consider the stability of this compound under your specific assay conditions (pH of the medium, exposure to light).

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in published literature.[1] However, forced degradation studies are a standard approach to assess the stability of pharmaceutical compounds under various stress conditions. The following tables provide an illustrative example of how such data would be presented, based on the general behavior of related phenolic compounds. The degradation is often modeled as a first-order kinetic reaction.

Table 1: Illustrative Degradation of this compound under Different pH Conditions at 37°C

pHIncubation Time (hours)Estimated % DegradationFirst-Order Degradation Rate Constant (k, h⁻¹)Half-life (t½, hours)
3.024< 5%~0.002~347
5.024< 2%~0.001~693
7.4245 - 15%~0.006~116
9.024> 20%> 0.023< 30

Note: This data is illustrative and intended to demonstrate the expected trend of higher degradation at alkaline pH. Actual values would need to be determined experimentally.

Table 2: Illustrative Degradation of this compound under Different Temperature Conditions at pH 7.4

Temperature (°C)Incubation Time (hours)Estimated % DegradationFirst-Order Degradation Rate Constant (k, h⁻¹)Half-life (t½, hours)
424< 1%< 0.0004> 1733
25242 - 8%~0.003~231
37245 - 15%~0.006~116
6024> 30%> 0.035< 20

Note: This data is illustrative and intended to demonstrate the expected trend of accelerated degradation at higher temperatures. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Buffers of various pH values

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.

  • pH-Dependent Degradation: Prepare a series of solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9). Incubate at a constant temperature (e.g., 37°C).

4. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base-stressed samples if necessary.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the intact this compound from its degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation rate constant (k) and half-life (t½) for each condition, assuming first-order kinetics.

Visualizations

Signaling Pathways

Lignans, such as this compound, are known to modulate various signaling pathways involved in inflammation and oxidative stress.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (e.g., 60°C) stock->thermal Expose to ph pH-Dependent Study (pH 3-9, 37°C) stock->ph Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling ph->sampling analysis HPLC / LC-MS Analysis sampling->analysis quantification Quantify Remaining This compound analysis->quantification kinetics Calculate Degradation Kinetics (k, t½) quantification->kinetics

Caption: Experimental workflow for a forced degradation study of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates This compound This compound This compound->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->genes promotes transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress ROS / Electrophiles keap1 Keap1 stress->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates This compound This compound This compound->keap1 may promote dissociation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes promotes transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

References

Troubleshooting inconsistent results in Lyoniresinol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Lyoniresinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to this compound's stability, solubility, and experimental variability.

1. Compound Stability and Storage

  • Question: My this compound solution has turned a yellow or brown color. What does this indicate?

    • Answer: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds like this compound are prone to oxidation when exposed to air.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent results.[1] It is crucial to use freshly prepared solutions for each experiment and to minimize exposure to oxygen.

  • Question: What are the optimal storage conditions for this compound powder and stock solutions?

    • Answer: For maximum stability, solid this compound should be stored desiccated at -20°C.[1] Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.[1] All solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Question: I am observing inconsistent results in my cell-based assays. Could compound degradation be the cause?

    • Answer: Yes, inconsistent data is a primary indicator of compound instability.[1] If you suspect degradation, you should systematically review your handling and storage procedures.[1] Ensure you are preparing fresh dilutions for each experiment from a properly stored stock solution.[1] Also, verify the quality of your solvents and buffers, as expired reagents can contribute to degradation.[1] To confirm degradation, you can run a control sample of your working solution using HPLC, where the appearance of new peaks or a decrease in the main compound peak compared to a freshly prepared standard would indicate degradation.[1]

2. Solubility Issues

  • Question: In which solvents is this compound soluble?

    • Answer: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][3] For biological experiments, anhydrous DMSO is the most commonly used solvent for preparing concentrated stock solutions.[3]

  • Question: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

    • Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[3] To prevent this, ensure the final concentration of DMSO in your assay is as low as possible, generally below 0.5% (v/v), to avoid solvent-induced toxicity.[3] You can also try a serial dilution approach, diluting the stock solution in intermediate steps. Another strategy is the use of a co-solvent. Prepare your aqueous buffer with a small percentage (e.g., 1-10%) of a less polar, water-miscible solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[3] It is important to test the tolerance of your specific cell line to the chosen co-solvent.

  • Question: How can I determine the best co-solvent system for my experiment?

    • Answer: You can perform a simple solubility test. Prepare a series of your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).[3] Add your this compound DMSO stock to each of these buffers to the final desired concentration. After equilibrating at your experimental temperature (e.g., 37°C), visually inspect for any precipitation or measure the turbidity by checking the absorbance at a high wavelength (e.g., 600 nm).[3] The optimal condition is the lowest concentration of the co-solvent that prevents precipitation.[3]

3. Cell-Based Assay Variability

  • Question: What are common sources of variability in cell-based assays with this compound?

    • Answer: In addition to compound stability and solubility issues, variability can arise from several experimental factors. These include inconsistencies in cell seeding density, passage number influencing cell responsiveness, and pipetting errors.[4][5][6] Automation and careful liquid handling can help minimize some of these issues.[7] It's also crucial to maintain consistent incubation times and environmental conditions (temperature, CO2).[4]

  • Question: How can I minimize variability in my antioxidant assays?

    • Answer: For antioxidant assays like the DPPH assay, high standard deviations can result from pipetting errors, the light sensitivity of the DPPH reagent, and temperature fluctuations.[8][9] Always use calibrated pipettes, protect the DPPH solution from light, and maintain a consistent temperature during the assay.[8] If your sample is colored, it can interfere with the absorbance reading; therefore, a sample blank (sample and solvent without DPPH) should be run for each concentration to correct for this.[10]

Quantitative Data

The availability of specific IC50 values for this compound in the scientific literature is limited. The following table summarizes the available quantitative data. Researchers are encouraged to determine the IC50 values for their specific cell lines and experimental conditions.

AssayDetailsIC50 ValueReference
DPPH Radical ScavengingIn vitro chemical assay82.4 µM[2]

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.[10]

    • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO for stock, then methanol for working solutions) to prepare a series of concentrations.[11]

    • Control: A standard antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your this compound dilutions, control, or solvent (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[11]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.[11]

2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock, ensuring the final DMSO concentration is non-toxic, e.g., <0.1%) for 2 hours.[11]

    • Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[11][12] A vehicle control (cells treated with DMSO and LPS) and a negative control (cells with medium only) should be included.

  • Measurement of Nitrite (Griess Assay):

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant.[11]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Review Compound Handling & Storage A->B D Review Assay Protocol & Reagent Quality A->D C Check for Degradation (e.g., Color Change, HPLC) B->C E Check for Solubility Issues (Precipitation) B->E F Prepare Fresh Stock & Working Solutions C->F D->F G Optimize Protocol (e.g., Co-solvents) E->G H Re-run Experiment with Proper Controls F->H G->H

Workflow for troubleshooting inconsistent experimental results.

G cluster_0 Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_genes Induces Transcription Lyoniresinol_NFkB This compound Lyoniresinol_NFkB->IKK Inhibits

Postulated inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Antioxidant Response Signaling Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Induces Transcription Lyoniresinol_Nrf2 This compound Lyoniresinol_Nrf2->Keap1 Promotes Dissociation

Postulated activation of the Nrf2 antioxidant pathway by this compound.

References

Method validation challenges for Lyoniresinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Lyoniresinol quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound?

A1: The primary challenges in this compound quantification include its low concentrations in biological samples, the effects of metabolism and conjugation in living organisms, and interference from the sample matrix.[1] Additionally, this compound can be susceptible to degradation during sample collection, storage, and processing, and achieving consistent, high-efficiency extraction can be difficult due to its chemical properties.[1][2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples.[1] This technique offers high sensitivity and selectivity, which allows for the detection of very low concentrations of the analyte within complex biological matrices.[1][3] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is another robust and widely accessible option.[4]

Q3: Is an enzymatic hydrolysis step always necessary for the analysis of this compound?

A3: The necessity of an enzymatic hydrolysis step depends on the research objective. If the goal is to measure the total concentration of this compound, including both its free and conjugated forms (e.g., glucuronides and sulfates), then an enzymatic hydrolysis step is required before extraction.[1] However, if you are only interested in quantifying the free, unconjugated form of this compound, this step can be omitted.[1]

Q4: How can I minimize matrix effects in my LC-MS analysis of this compound?

A4: To minimize matrix effects, which can suppress or enhance the ion signal, several strategies can be employed.[1][5][6] Effective sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) helps to remove interfering substances.[1] Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is also crucial. The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects.[1][7] Preparing calibration standards in the same biological matrix as the samples can also help to mimic and compensate for these effects.[1]

Q5: What are the key validation parameters to assess for a bioanalytical method for this compound?

A5: According to regulatory guidelines, the key validation parameters for a bioanalytical method include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision (repeatability and intermediate precision), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[1]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and pH. Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Check the recovery with a spiked matrix sample.[1]
Analyte Degradation Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.[1][2] Investigate the stability of this compound in the biological matrix and during sample processing.[1] Consider preparing fresh dilutions for each experiment from a properly stored stock and using an inert atmosphere during preparation.[2]
Suboptimal MS/MS Parameters Optimize the precursor and product ion selection for this compound. Perform an infusion of a standard solution to tune MS parameters such as collision energy and declustering potential.[1]
LC Issues Check for column degradation or blockage. Ensure the mobile phase composition is correct and verify the injection volume and autosampler function.[1]
Issue 2: Poor Peak Shape and Resolution
Possible Cause Troubleshooting Steps
Poor Resolution of Enantiomers A chiral stationary phase (CSP) column, such as those based on cellulose or amylose, is essential for separating this compound enantiomers.[8] It may be necessary to screen several different chiral columns to achieve the best selectivity.[8]
Peak Tailing Peak tailing can be caused by strong interactions between the analyte and the stationary phase. Using a mobile phase additive, such as 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA), can help to suppress these interactions.[8]
Peak Splitting Peak splitting may indicate a void at the column inlet or a partially blocked frit. If all peaks are split, it is likely a column hardware issue. If only the this compound peaks are split, adjusting the mobile phase composition or temperature may resolve the issue.[8]
Column Overload Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or the concentration of the sample.[8]
Issue 3: Inaccurate or Imprecise Results
Possible Cause Troubleshooting Steps
Incorrect Calibration Curve Prepare fresh calibration standards and use a matrix-matched calibration curve.[1] Evaluate different weighting factors for the regression analysis.
Interference from Metabolites Optimize the chromatographic separation to resolve this compound from any potential interfering metabolites. Select more specific MS/MS transitions to enhance selectivity.[1]
Cross-contamination/Carryover Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[1]
Inconsistent Sample Preparation Ensure consistent timing and temperature for any enzymatic hydrolysis steps. Automate extraction steps if possible and use a reliable internal standard.[1]

Quantitative Data Summary

The following tables summarize representative validation parameters for the quantification of this compound using different analytical methods.

Table 1: Method Validation Parameters for HPLC-DAD and Chiral LC-HRMS

Parameter HPLC-DAD (Representative Method) Chiral LC-HRMS
Linearity (R²) ≥ 0.999> 0.99
Limit of Detection (LOD) 0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.15 µg/mL0.010 mg/L (for total this compound)
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 98-102%90-110%

Note: The data presented in this table are representative and should be established for each specific laboratory and study.[4]

Table 2: Representative Quantitative Validation Data for UPLC-MS/MS in Plasma

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
LLOQ Signal-to-noise ratio ≥ 10
Accuracy & Precision Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Normalized matrix factor within an acceptable range
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration

Note: The data presented in this table are representative and should be established for each specific laboratory and study.[3]

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the quantification of lignans.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) and a chiral stationary phase column (e.g., cellulose or amylose-based).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 280 nm.[4][8]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent like methanol or ethanol.[4]

    • Filter the extract through a 0.45 µm syringe filter.[4]

    • Dilute the filtered extract to a concentration within the calibration range.[4]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with Chiral Separation

This method provides high sensitivity and selectivity, allowing for the direct quantification of this compound enantiomers.[4]

  • Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap) with a chiral stationary phase column (e.g., polysaccharide-based).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

    • Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring).[4]

    • Mass Range: m/z 100-1000.[4]

    • Resolution: > 70,000.[4]

  • Sample Preparation:

    • Extract the sample with a suitable solvent.[4]

    • Centrifuge to remove particulate matter.[4]

    • The supernatant is then directly injected into the LC-HRMS system.[4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Plasma Samples

This method is designed for the sensitive and selective quantification of this compound in plasma.[3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[3]

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material grinding Grinding to fine powder start->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration of Extract filtration->concentration hydrolysis Optional: Enzymatic or Acid Hydrolysis concentration->hydrolysis spe Optional: Solid-Phase Extraction (SPE) Cleanup hydrolysis->spe final_extract Final Extract for Analysis spe->final_extract hplc HPLC-UV Analysis final_extract->hplc lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing and Quantification hplc->data_processing lcms->data_processing troubleshooting_workflow cluster_calibration Calibration Issues cluster_interference Interference Issues cluster_prep_issues Sample Preparation Inconsistency start Inaccurate or Imprecise Results cal_curve Check Calibration Curve start->cal_curve interference Check for Interferences start->interference prep_consistency Review Sample Preparation start->prep_consistency fresh_standards Prepare Fresh Standards cal_curve->fresh_standards matrix_matched Use Matrix-Matched Curve cal_curve->matrix_matched optimize_chrom Optimize Chromatography interference->optimize_chrom specific_transitions Select Specific MS/MS Transitions interference->specific_transitions automate_extraction Automate Extraction Steps prep_consistency->automate_extraction use_is Use Reliable Internal Standard prep_consistency->use_is plasma_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis_data UPLC-MS/MS Analysis and Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial Transfer to Vial reconstitute->transfer_vial inject Inject into UPLC System transfer_vial->inject chrom_sep Chromatographic Separation (C18 Column) inject->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection data_proc Data Processing ms_detection->data_proc

References

Managing Lyoniresinol degradation during experimental workup procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of lyoniresinol during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental work?

A: this compound is a type of lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to oxidative and enzymatic degradation.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent experimental results and compromising the validity of research findings.[1]

Q2: What are the primary factors that contribute to the degradation of this compound?

A: The main factors that can induce the degradation of this compound include:

  • Oxygen: As a phenolic compound, this compound is prone to oxidation when exposed to air.[1]

  • High Temperature: Thermal treatments can negatively affect the stability of lignans, with the specific impact depending on the compound and the matrix it is in.[1]

  • Light: Exposure to UV light can promote the degradation of phenolic compounds.[1]

  • Extreme pH: Some lignans have shown sensitivity to low pH conditions, and workup procedures involving strong acids or bases can potentially degrade the product.[1]

  • Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases, often present in crude plant extracts, can catalyze the oxidation of phenolic compounds, leading to browning and degradation.[1]

Q3: How should I properly store pure this compound and its stock solutions to ensure stability?

A: For optimal stability, pure, solid this compound should be stored desiccated at -20°C.[1] Stock solutions should be prepared in a suitable solvent like high-purity, anhydrous DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas such as argon or nitrogen before sealing and freezing.[1] All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]

Q4: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, high-purity, anhydrous DMSO is often the preferred solvent for preparing concentrated stock solutions.[1]

Q5: I've noticed a color change (e.g., yellowing or browning) in my this compound solution. What does this signify?

A: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds often form quinone species upon oxidation, which can then polymerize to form colored pigments.[1] If a color change is observed, the solution should be discarded. To prevent this, it is crucial to deoxygenate solvents and buffers and consider using an inert atmosphere during preparation and handling.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield of this compound After Extraction

Possible Cause Troubleshooting Steps
Degradation during extraction Control the temperature by avoiding excessive heat.[2] Keep extracts cold when possible to slow down degradation reactions.[3] Use an inert atmosphere (e.g., nitrogen or argon) for oxygen-sensitive compounds.[3]
Inefficient extraction method Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[3] Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and increase yield.[3]
Suboptimal solvent selection Test a range of solvents with varying polarities to identify the most effective one for this compound. Mixtures of alcohol and water are often suggested for extracting polyphenols.[4]

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

Possible Cause Troubleshooting Steps
Degradation of the sample during analysis Minimize the time between sample preparation and analysis.[2] If possible, use a cooled autosampler to maintain low temperatures.[1]
Incompatible mobile phase Ensure the pH of the mobile phase is suitable for the stability of this compound. An acidic mobile phase can improve the stability of polyphenols during chromatographic separation.[2]
On-column degradation If degradation is suspected to be occurring on the HPLC column, try modifying the mobile phase to be more acidic. Test the stability of the compound in the mobile phase solvent prior to injection.
Contaminated column or guard column Contaminants from the sample matrix can accumulate and cause peak distortion. Clean or replace the guard column and consider a sample clean-up step like solid-phase extraction (SPE).

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatography

Possible Cause Troubleshooting Steps
Secondary interactions with the stationary phase Use a mobile phase additive (e.g., 0.1% trifluoroacetic acid for acidic compounds) to suppress strong interactions that can cause peak tailing.[5]
Column overload Reduce the injection volume or the concentration of the sample to prevent peak fronting or broadening.[5]
Incompatible injection solvent Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion caused by a strong injection solvent.[5]

Data on Lignan and Polyphenol Stability

Specific quantitative stability data for this compound is limited in the literature. However, the following table summarizes general stability observations for related lignans and phenolic compounds, which can serve as a guideline.

Condition Compound Class General Observation Recommendation for this compound
High Temperature Lignans & PolyphenolsGenerally stable below 100°C, but prolonged exposure can lead to degradation. Some aglycones are stable up to 180-200°C.[2]Avoid prolonged heating. Use lower temperatures (e.g., below 60°C) for drying plant material and concentration steps.[6]
Extreme pH Lignans & PolyphenolsSusceptible to degradation in both strongly acidic and alkaline conditions.[1][2]Maintain a neutral or slightly acidic pH during extraction and purification to minimize degradation.
Light Exposure PolyphenolsUV light can promote degradation.[1]Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Oxygen Exposure PolyphenolsProne to oxidation, leading to the formation of quinones and colored polymers.[1]Deoxygenate solvents, use an inert atmosphere (argon or nitrogen), and consider adding antioxidants like ascorbic acid.[1]

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines a best-practice method for preparing a stock solution while minimizing the risk of degradation.

  • Preparation: Before opening, allow the vial of solid this compound to come to room temperature in a desiccator to prevent condensation. Use high-purity, anhydrous DMSO as the solvent. To reduce dissolved oxygen, sparge the DMSO with argon or nitrogen gas for 10-15 minutes before use.[1]

  • Environment: Perform all steps in a low-light environment or under amber lighting.[1]

  • Dissolution: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). Add the appropriate volume of deoxygenated DMSO to the vial. Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.[1]

  • Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas.[1]

  • Freezing: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: General Extraction of this compound from Plant Material

This protocol provides a general method for extracting lignans like this compound from plant materials.

  • Sample Preparation: Dry the plant material to a constant weight using air drying, freeze-drying, or oven drying at a temperature below 60°C.[6] Grind the dried material into a fine, homogeneous powder.[6]

  • Solvent Extraction: Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. Add a suitable solvent, such as 80% methanol or ethanol. Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. Centrifuge the mixture at 4000 rpm for 15 minutes and carefully decant the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction. Pool the supernatants.[6]

  • Concentration: Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, a stream of nitrogen can be used.[6]

  • Optional Hydrolysis (for glycosides): If this compound is expected to be present as glycosides, an acid hydrolysis step may be necessary. Re-dissolve the dried extract in 1 M HCl in 50% methanol and heat at 80°C for 2 hours. Neutralize the solution with NaOH.[6]

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove polar impurities.

Visualizations

degradation_pathway cluster_factors Degradation Factors Oxygen Oxygen Degradation Degradation Oxygen->Degradation Heat High Temperature Heat->Degradation Light UV Light Light->Degradation pH Extreme pH pH->Degradation Enzymes Enzymes (PPO) Enzymes->Degradation This compound This compound This compound->Degradation Products Degradation Products (e.g., Quinones, Polymers) Degradation->Products

Caption: Key factors leading to this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Drying Drying (<60°C) Grinding Grinding Drying->Grinding Solvent Solvent Extraction (e.g., 80% MeOH/EtOH) Grinding->Solvent Concentration Concentration (<40°C) Solvent->Concentration Purification Optional: SPE Cleanup Concentration->Purification Analysis HPLC / LC-MS Analysis Purification->Analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Inconsistent Results or Visible Solution Change? ReviewStorage Review Storage Conditions (-20°C/-80°C, dark, desiccated?) Start->ReviewStorage ReviewHandling Review Handling Protocol (Fresh dilutions, inert gas, etc.?) Start->ReviewHandling CheckReagents Check Reagent Quality (Solvent purity, buffer age?) Start->CheckReagents Analysis Run Control Analysis (HPLC) ReviewStorage->Analysis ReviewHandling->Analysis CheckReagents->Analysis Compare Compare Chromatograms: New peaks or reduced area? Analysis->Compare DegradationConfirmed Degradation Confirmed: Implement preventative measures Compare->DegradationConfirmed Yes NoDegradation No Degradation Detected: Investigate other experimental variables Compare->NoDegradation No

Caption: Troubleshooting logic for identifying this compound degradation.

References

Lyoniresinol Solubility and Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Lyoniresinol's solubility. The primary focus is on preventing the common issue of this compound "crashing out" of solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A1: this compound is a lignan, a type of polyphenolic compound found in various plants, known for its potential antioxidant and anti-inflammatory properties.[1] Like many hydrophobic natural products, it has very low solubility in water. This presents a significant challenge for biological research, such as cell-based or enzymatic assays, which are typically conducted in aqueous buffer systems. If this compound precipitates, its effective concentration becomes unknown and significantly reduced, leading to unreliable and inaccurate experimental results.[1]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is readily soluble in several organic solvents. For creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent in biological research.[1] Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[1][2]

Q3: My this compound solution has turned yellow or brown. What does this mean?

A3: A color change, particularly yellowing or browning, is a strong visual indicator of oxidation. This compound, as a phenolic compound, is susceptible to oxidation when exposed to air. To prevent this, it is recommended to use deoxygenated solvents and to work under an inert atmosphere, such as argon or nitrogen.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: To avoid solvent-induced toxicity or experimental artifacts, the final concentration of DMSO in the assay medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or lower.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to ensure that the observed effects are due to the compound and not the solvent.[1]

Q5: How should I store pure this compound and its stock solutions to ensure stability?

A5: For optimal stability, store pure, solid this compound at -20°C under desiccated conditions. Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[1] Before sealing the aliquots, flush the vials with an inert gas like argon or nitrogen. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide: Preventing this compound Precipitation ("Crashing Out")

This guide provides a systematic approach to address solubility issues when diluting a this compound stock solution into an aqueous buffer for experiments.

Problem: this compound precipitates immediately upon dilution into my aqueous buffer.

This common issue, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly transferred to an aqueous solution where its solubility is poor.[1]

Solution Workflow:

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility RankingPrimary Use
Dimethyl Sulfoxide (DMSO)HighStock Solutions for Bioassays[1]
AcetoneHighGeneral Laboratory Use[1][2]
Ethyl AcetateHighGeneral Laboratory Use[1][2]
DichloromethaneHighExtraction & Synthesis[1][2]
ChloroformHighExtraction & Synthesis[1][2]
Ethanol / MethanolModerateExtraction & Co-solvent
WaterVery LowAqueous Buffers (Assay Medium)[1]

Table 2: DMSO Volume Calculations for (-)-Lyoniresinol Stock Solutions

This table provides the calculated volume of DMSO needed to prepare stock solutions of various concentrations from different starting masses of (-)-Lyoniresinol (Molecular Weight: 420.45 g/mol ).[1]

Target Stock Conc.1 mg 5 mg 10 mg
1 mM 2.378 mL11.891 mL23.781 mL
5 mM 0.476 mL2.378 mL4.756 mL
10 mM 0.238 mL1.189 mL2.378 mL
50 mM 0.048 mL0.238 mL0.476 mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol outlines the best-practice method for preparing a stable, concentrated stock solution of this compound.

Materials:

  • (-)-Lyoniresinol (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Desiccator

  • Amber, screw-cap vials

  • Analytical balance, vortex mixer, and pipettes

Procedure:

  • Acclimatization: Bring the vial of solid (-)-Lyoniresinol to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Solvent Preparation: To minimize oxidation, sparge the required volume of anhydrous DMSO with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of (-)-Lyoniresinol.

  • Dissolution: Add the calculated volume of deoxygenated DMSO to the vial containing the compound. Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[1]

  • Gentle Warming (Optional): If the solid does not fully dissolve, briefly sonicate the vial in a water bath or warm it gently in a 37°C water bath. Avoid prolonged heating.[1]

  • Storage: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas.

  • Freezing: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol provides a method for diluting the DMSO stock solution while minimizing the risk of precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Co-solvent (optional, e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vortex mixer

Procedure:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution immediately before use.

  • Prepare Buffer: Dispense the required volume of your aqueous buffer into a sterile tube.

  • Add Co-solvent (Optional): If using a co-solvent to improve solubility, add it to the aqueous buffer to the desired final concentration (e.g., 1-5%) and mix well.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. The rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store or re-freeze diluted aqueous solutions. Discard any unused portion.[1]

Signaling Pathways and Logical Relationships

The primary challenge with this compound is not related to a biological signaling pathway but to the physicochemical properties that govern its solubility. The logical relationship for successfully creating a usable solution is detailed below.

Caption: Logical relationships for preparing this compound solutions.

References

Validation & Comparative

Lyoniresinol vs. Secoisolariciresinol: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry, lignans have emerged as a promising class of polyphenolic compounds with a wide array of biological activities, prominent among which is their antioxidant potential. This guide presents a detailed comparative study of two such lignans, Lyoniresinol and Secoisolariciresinol, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their antioxidant capacities, supported by experimental data.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and Secoisolariciresinol has been assessed through various in vitro assays. The following table summarizes the key quantitative findings, offering a direct comparison of their performance.

Antioxidant AssayThis compoundSecoisolariciresinol & its Diglucoside (SDG)Reference Compound
DPPH Radical Scavenging Activity IC50: 82.4 μM[1]Effective at 25-200 μM[2]-
Chemiluminescence (CL) Assay Data not available91.2% reduction at 2.5 mg/mL (4.86 times more potent than Vitamin E)[2]Vitamin E: 18.7% reduction at 2.5 mg/mL[2]
AAPH-induced Peroxyl Radical Damage Data not availableShowed protection against DNA damage and lipid peroxidation[2]-
Hydroxyl Radical Scavenging Effective scavenger[3]SDG demonstrated the weakest activity compared to its metabolites, enterodiol (ED) and enterolactone (EL)[4]-
ABTS Radical Scavenging Effective scavenger[3]SDG and its aglycone (SECO) are effective scavengers[5]-

Cellular Antioxidant Mechanisms and Signaling Pathways

Both this compound and Secoisolariciresinol are believed to exert their antioxidant effects through radical scavenging mechanisms, a property attributed to the phenolic hydroxyl groups in their chemical structures.[2] The antioxidant activity of Secoisolariciresinol is specifically linked to the 3-methoxy-4-hydroxyl substituents on its benzene rings.[2] Furthermore, Secoisolariciresinol is metabolized in the body to enterodiol and enterolactone, which also exhibit significant antioxidant activity.[2]

The antioxidant effects of these lignans extend to the modulation of key cellular signaling pathways that regulate the body's response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the expression of a suite of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a primary mechanism for cellular defense against oxidative stress. While direct evidence for this compound's role in this pathway is still emerging, studies on other lignans suggest a potential for activation.[2] For Secoisolariciresinol diglucoside (SDG), it has been demonstrated to exert anti-inflammatory and anti-extracellular matrix degradation effects by activating the Nrf2/HO-1 pathway.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan (e.g., Secoisolariciresinol) Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Promotes transcription

Activation of the Nrf2 antioxidant response pathway by lignans.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Oxidative stress is a known activator of NF-κB, leading to the production of pro-inflammatory cytokines. The anti-inflammatory properties of many antioxidants are linked to their ability to inhibit this pathway. Lignans, including Secoisolariciresinol diglucoside (SDG), have been shown to possess anti-inflammatory effects, which may be partly mediated through the modulation of the NF-κB pathway.[6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan (e.g., Secoisolariciresinol) IKK IKK Complex Lignan->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., Oxidative Stress) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Releases Inflammatory_Genes Pro-inflammatory Gene Expression

Inhibition of the NF-κB inflammatory pathway by lignans.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below for researchers aiming to replicate or build upon existing data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thereby neutralizing it.[2]

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[2]

  • Sample Preparation: this compound or Secoisolariciresinol is dissolved in the same solvent to create a series of concentrations.[2]

  • Reaction: A defined volume of each sample concentration is added to the DPPH solution. A control with only the solvent is also prepared.[2]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time, for instance, 30 minutes.[2]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100. The IC50 value, which is the concentration of the antioxidant needed to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[2]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of Lignan Sample start->prep_sample mix Mix DPPH Solution with Lignan Sample prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

General workflow for the DPPH radical scavenging assay.
AAPH-induced Peroxyl Radical Damage Assay

This assay assesses the ability of an antioxidant to protect against cellular damage, such as DNA damage and lipid peroxidation, induced by the free radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Cell Culture: Plate cells (e.g., human dermal fibroblasts) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Secoisolariciresinol.

  • Induction of Oxidative Stress: Induce oxidative stress by adding AAPH to the cell culture medium.[8]

  • Assessment of DNA Damage: DNA damage can be evaluated using methods like the comet assay or by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Assessment of Lipid Peroxidation: Lipid peroxidation can be quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes like BODIPY.[9]

  • Data Analysis: The protective effect of the lignan is determined by comparing the extent of DNA damage or lipid peroxidation in treated cells to that in untreated control cells.

AAPH_Workflow start Start cell_culture Culture Cells in Multi-well Plate start->cell_culture compound_treatment Treat Cells with Lignan Sample cell_culture->compound_treatment aaph_induction Induce Oxidative Stress with AAPH compound_treatment->aaph_induction damage_assessment Assess Cellular Damage aaph_induction->damage_assessment dna_damage DNA Damage Assay (e.g., Comet Assay) damage_assessment->dna_damage lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS) damage_assessment->lipid_peroxidation data_analysis Analyze and Compare with Control dna_damage->data_analysis lipid_peroxidation->data_analysis end End data_analysis->end

Workflow for assessing protection against AAPH-induced cellular damage.

Conclusion

Both this compound and Secoisolariciresinol demonstrate significant antioxidant potential. Secoisolariciresinol, along with its diglucoside and metabolites, appears to be more extensively studied, with a broader evidence base supporting its potent antioxidant and cellular protective effects, including the modulation of the Nrf2 and NF-κB signaling pathways.[2][6] The available data for this compound also confirms it as a noteworthy radical scavenger.[1][3] To fully elucidate their relative potencies and mechanisms of action, further direct comparative studies employing a wider range of antioxidant assays and cellular models are warranted. Such research will be pivotal in guiding the future development of these promising natural compounds for therapeutic applications.

References

A Comparative Analysis of the Bioactivity of Lyoniresinol and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactive properties of the lignan lyoniresinol and its glycoside derivatives. While research has illuminated the therapeutic potential of these compounds, direct comparative studies under identical experimental conditions remain limited. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.

Executive Summary

This compound, a naturally occurring lignan, and its glycosidic forms have demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The addition of a glycoside moiety is often associated with enhanced bioavailability.[1] This guide juxtaposes the current understanding of the bioactivity of this compound (the aglycone) and its derivatives, highlighting areas where data is robust and where further head-to-head comparative studies are necessary.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the bioactivity of this compound and its glycoside derivatives. It is crucial to note that the data presented is often from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity

Compound/DerivativeAssayIC50 ValueReference
(-)-LyoniresinolDPPH Radical Scavenging82.4 μM[2]
(+)-Lyoniresinol-3α-O-β-D-glucopyranosideDPPH Radical ScavengingData not available, but noted to have significant activity[3]

Note: While the antioxidant capacity of this compound and its glycosides has been demonstrated, specific IC50 values from standardized, comparative assays are needed for a complete quantitative comparison.[4]

Table 2: Comparative Anti-Inflammatory Activity

Compound/DerivativeAssayIC50 ValueReference
This compoundInhibition of pro-inflammatory gene expression (general)Not specified[4]
(+)-Lyoniresinol-3α-O-β-D-glucopyranosideInhibition of LPS-stimulated IL-12p40 production in mouse BMDCs> 50 μM

Table 3: Comparative Anticancer Activity

Compound/DerivativeCell LineIC50 ValueReference
This compound Derivatives (general)MelanomaNot specified[4]
Lawsone Glycoside Derivatives (as a related compound class)SKBR-3 (Breast Cancer)< 10 µM[5][6]

Note: Data on the direct anticancer activity of this compound and its glycosides is still emerging. Studies on related lignan glycosides suggest that the glycosidic moiety can be crucial for activity.[5]

Table 4: Comparative Neuroprotective Activity

Compound/DerivativeAssayEffectReference
This compoundOxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 cellsSuppressed apoptosis
Flavanonol Glycosides (as a related compound class)Aβ-induced cytotoxicity in Aβ42-transfected HT22 cellsSignificant neuroprotective activity[7]

Bioavailability: The Role of Glycosylation

The glycosidic forms of naturally occurring compounds like this compound are often of particular interest due to their potential for enhanced bioavailability.[8] The addition of a sugar moiety can increase water solubility and alter absorption and metabolism pathways.[1] While this is a prevailing hypothesis for many lignan glycosides, specific pharmacokinetic studies directly comparing this compound and its glycosides are needed to confirm this.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[2]

  • Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[2]

  • Sample Preparation : this compound and its glycoside derivatives are dissolved in the same solvent to create a series of concentrations.[2]

  • Reaction : A defined volume of each sample concentration is added to the DPPH solution. A control with only the solvent is also prepared.[2]

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [((A_control - A_sample) / A_control)] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[2]

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., SKBR-3) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound or its glycoside derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation : MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Signaling Pathways

This compound and its derivatives are believed to exert their therapeutic effects by modulating key cellular signaling pathways.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes This compound This compound & Glycosides This compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound and its glycosides.

Nrf2_Signaling_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Degradation Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes This compound This compound & Glycosides This compound->Keap1 Activates (dissociation)

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound and its glycosides.

Conclusion and Future Directions

This compound and its glycoside derivatives exhibit a spectrum of bioactivities that position them as promising candidates for further therapeutic development. However, the current body of literature lacks sufficient direct comparative studies to definitively conclude the superiority of either the aglycone or its glycosidic forms in various biological assays. While glycosylation is generally believed to enhance bioavailability, the impact of this on specific bioactivities of this compound needs to be systematically evaluated.

Future research should prioritize head-to-head comparisons of this compound and its purified glycoside derivatives in standardized in vitro and in vivo models of oxidative stress, inflammation, cancer, and neurodegeneration. Such studies will be invaluable for elucidating structure-activity relationships and guiding the selection of the most potent candidates for preclinical and clinical development.

References

Lyoniresinol: A Potent Tyrosinase Inhibitor for Hyperpigmentation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of Lyoniresinol's Tyrosinase Inhibitory Capacity Against Industry Standards

This guide provides a comprehensive comparison of the tyrosinase inhibitory capacity of this compound against well-established inhibitors, Kojic acid and Arbutin. The data presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents for hyperpigmentation and related skin disorders.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potential of this compound, Kojic acid, and Arbutin against mushroom tyrosinase is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 Value (µM)Source OrganismNotes
(+)-Lyoniresinol 3.21MushroomIdentified as the most potent tyrosinase inhibitor among eight lignans isolated from Vitex negundo.[1]
Kojic Acid 121 ± 5MushroomA widely used positive control in tyrosinase inhibition assays.[2] IC50 values can range significantly based on experimental conditions.
β-Arbutin ~500MushroomA commonly used skin-lightening agent.[3]
α-Arbutin 480 - 8000 (monophenolase)MushroomInhibitory effect varies depending on the substrate and tyrosinase source.[2]

Mechanism of Action: this compound

This compound has been shown to exert its anti-melanogenic effects through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[4] Consequently, the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, is reduced.[4]

Tyrosinase_Inhibition_Pathway This compound This compound ERK ERK (Extracellular signal-regulated kinase) This compound->ERK Activates MITF MITF (Microphthalmia-associated transcription factor) ERK->MITF Downregulates Tyrosinase Tyrosinase Expression MITF->Tyrosinase Regulates Melanin Melanin Production Tyrosinase->Melanin Catalyzes

Figure 1. Signaling pathway of this compound in tyrosinase inhibition.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a standard method for assessing the tyrosinase inhibitory activity of a compound using mushroom tyrosinase and L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound)

  • Positive control (Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Test compound or positive control at various concentrations.

      • Mushroom tyrosinase solution.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (dopachrome formation) for each concentration of the inhibitor.

    • Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds Plate Add to 96-well plate: 1. Buffer 2. Test Compound 3. Tyrosinase Reagents->Plate Incubate Incubate at 37°C Plate->Incubate React Add L-DOPA to start reaction Incubate->React Measure Measure Absorbance (475-492 nm) React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2. Experimental workflow for the in vitro tyrosinase inhibition assay.

Conclusion

The presented data indicates that (+)-Lyoniresinol is a highly potent tyrosinase inhibitor, demonstrating significantly greater in vitro activity than commonly used agents such as Kojic acid and Arbutin. Its mechanism of action, involving the downregulation of tyrosinase expression via the ERK signaling pathway, offers a distinct approach to melanogenesis inhibition. These findings underscore the potential of this compound as a lead compound for the development of novel and effective treatments for hyperpigmentation disorders. Further in vivo studies are warranted to validate these promising in vitro results.

References

A Comparative Guide to the Cross-Validation of HPLC-DAD and LC-HRMS for Lyoniresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Lyoniresinol, a lignan with significant pharmacological interest, is one such compound where reliable analytical methods are crucial. This guide provides a detailed comparison of two widely used analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). We present a cross-validation of their performance, supported by experimental data, to assist in selecting the most suitable method for your research needs.

Data Presentation: A Side-by-Side Comparison

The performance of an analytical method is determined by several key validation parameters that ensure its reliability and accuracy. The following table summarizes these parameters for both HPLC-DAD and LC-HRMS methods for the quantification of this compound.[1] It is important to note that for the specific analysis of individual enantiomers of this compound, such as (-)-Lyoniresinol, a chiral separation step is necessary for both methods.[1]

ParameterHPLC-DAD (Representative Method)Chiral LC-HRMS
Linearity (R²) ≥ 0.999> 0.99
Limit of Detection (LOD) 0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.15 µg/mL0.010 mg/L (for total this compound)
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 98-102%90-110%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are the experimental protocols for both the HPLC-DAD and LC-HRMS methods for this compound quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method represents a robust and widely accessible technique for the quantification of lignans.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Chiral stationary phase column (e.g., cellulose or amylose-based) is required for enantiomeric separation.[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol).

  • Filtration of the extract through a 0.45 µm syringe filter.

  • Dilution of the filtered extract to a concentration within the calibration range.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method offers high sensitivity and selectivity, enabling the direct and precise quantification of this compound enantiomers.[1]

Instrumentation:

  • Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).

  • Chiral stationary phase column (e.g., polysaccharide-based).[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Scan Mode: Full scan or targeted Selected Ion Monitoring (SIM).[1]

  • Mass Range: m/z 100-1000.[1]

  • Resolution: > 70,000.[1]

Sample Preparation:

  • Extraction of the sample with a suitable solvent.

  • Centrifugation to remove particulate matter.

  • The supernatant is then directly injected into the LC-HRMS system.[1]

Mandatory Visualization

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Acquisition & Processing cluster_Validation Cross-Validation Sample Sample Collection Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLCDAD HPLC-DAD Analysis Dilution->HPLCDAD LCHRMS LC-HRMS Analysis Dilution->LCHRMS DataAcqDAD DAD Signal Acquisition (280 nm) HPLCDAD->DataAcqDAD DataAcqHRMS HRMS Data Acquisition (Full Scan / SIM) LCHRMS->DataAcqHRMS QuantDAD Quantification (Peak Area vs. Calibration Curve) DataAcqDAD->QuantDAD QuantHRMS Quantification (Peak Area vs. Calibration Curve) DataAcqHRMS->QuantHRMS Comparison Comparison of Quantitative Results (Linearity, LOD, LOQ, Precision, Accuracy) QuantDAD->Comparison QuantHRMS->Comparison

Experimental workflow for the cross-validation of HPLC-DAD and LC-HRMS methods.

Logical_Relationship cluster_Methods Analytical Methods cluster_ValidationParams Validation Parameters cluster_Decision Method Selection Criteria HPLCDAD HPLC-DAD Quantification - Robust & Accessible - Good Linearity & Precision Linearity Linearity (R²) HPLCDAD->Linearity Sensitivity Sensitivity (LOD, LOQ) HPLCDAD->Sensitivity Precision Precision (RSD%) HPLCDAD->Precision Accuracy Accuracy (Recovery %) HPLCDAD->Accuracy LCHRMS LC-HRMS Quantification - High Sensitivity & Selectivity - Structural Confirmation LCHRMS->Linearity LCHRMS->Sensitivity LCHRMS->Precision LCHRMS->Accuracy Decision Optimal Method Selection Linearity->Decision Sensitivity->Decision Precision->Decision Accuracy->Decision Criteria Based on: - Required Sensitivity - Matrix Complexity - Cost & Availability - Throughput Needs Decision->Criteria

Logical relationship for cross-validation and method selection.

References

Lyoniresinol compared to other lignans like lariciresinol in promoting muscle cell development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available evidence on the effects of the lignans lyoniresinol and lariciresinol on muscle cell development. This guide provides a comparative analysis based on current experimental data and outlines potential signaling pathways involved.

The development of novel therapeutic strategies for muscle wasting conditions and the enhancement of muscle regeneration are critical areas of research. Lignans, a class of polyphenolic compounds found in plants, have garnered attention for their diverse biological activities. This guide focuses on a comparative analysis of two such lignans, this compound and lariciresinol, and their potential roles in promoting muscle cell development, a process known as myogenesis. Due to the limited direct research on this compound's myogenic effects, this guide also incorporates data on syringaresinol, a structurally related lignan with documented effects on muscle cells, to provide a broader context for comparison.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vitro studies on the effects of lariciresinol and the related lignan syringaresinol on muscle cells. Currently, there is no published quantitative data on the direct effects of this compound on myogenesis.

LignanCell LineParameter MeasuredConcentrationResult
Lariciresinol C2C12 myotubesInsulin-stimulated glucose uptake50 µMEnhancement of insulin signaling
Syringaresinol C2C12 myotubesMitochondrial biogenesis18.11 ± 4.77 µM (EC50)Induction of mitochondrial biogenesis
This compound C2C12 myoblastsMyogenesis (e.g., myotube formation, MyoD/myogenin expression)Not AvailableData not available

Comparative Analysis of Myogenic Potential

Lariciresinol: Enhancer of Insulin Signaling in Myotubes

Research on lariciresinol in the context of muscle cells has focused on its role in metabolic regulation. A study utilizing C2C12 myotubes, a well-established model for differentiated muscle fibers, demonstrated that lariciresinol enhances insulin signaling. Specifically, at a concentration of 50 µM, lariciresinol was shown to improve insulin-stimulated glucose uptake. This is significant as proper glucose metabolism is crucial for muscle function and health. While this study did not directly investigate the role of lariciresinol in myogenesis (the process of muscle cell formation), its positive effects on the metabolic activity of mature muscle cells suggest a potential supportive role in muscle health.

Syringaresinol: A Promoter of Mitochondrial Biogenesis

Syringaresinol, another lignan, has been shown to induce mitochondrial biogenesis in C2C12 myotubes through the activation of the PPARβ pathway.[1] The effective concentration for 50% of the maximal response (EC50) was determined to be 18.11 ± 4.77 µM.[2] Increased mitochondrial content and activity are hallmarks of enhanced muscle endurance and oxidative capacity. This finding positions syringaresinol as a compound of interest for improving muscle cell function.

This compound: A Hypothesized Role in Myogenesis via ERK Signaling

Currently, there is a lack of direct experimental evidence on the effects of this compound on muscle cell development. However, research in other cell types provides a basis for a compelling hypothesis. A study on B16F10 melanoma cells demonstrated that this compound activates the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[3] The ERK pathway is a critical regulator of various cellular processes, including proliferation and differentiation.

The role of ERK signaling in myogenesis is complex and appears to be context-dependent. Some studies suggest that sustained ERK activation is necessary for myoblast proliferation, and its downregulation is a prerequisite for differentiation to proceed.[4][5] Conversely, other research indicates that the ERK pathway can contribute to muscle hypertrophy (growth of existing muscle fibers).[6]

Given that this compound is a known activator of the ERK pathway, it is plausible that it could influence myogenesis. It might promote the initial proliferation of myoblasts, the muscle precursor cells, thereby expanding the pool of cells available for differentiation. Alternatively, its effects could be more pronounced during later stages of muscle development, potentially contributing to myotube growth. Further research is required to elucidate the precise effects of this compound on muscle cells and to determine whether it promotes or inhibits differentiation.

Signaling Pathways

Lariciresinol and Insulin Signaling

Lariciresinol's influence on muscle cells appears to be mediated through the enhancement of the insulin signaling cascade. This pathway is pivotal for glucose uptake and overall metabolic homeostasis in muscle tissue.

Lariciresinol_Insulin_Signaling cluster_extracellular Extracellular cluster_cell Myotube cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR Lariciresinol Lariciresinol Lariciresinol->IR enhances signaling IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4_transporter uptake

Lariciresinol enhances the insulin signaling pathway in myotubes.

Syringaresinol and Mitochondrial Biogenesis

Syringaresinol has been shown to activate the PPARβ pathway, leading to an increase in mitochondrial biogenesis, which is essential for energy production in muscle cells.[1]

Syringaresinol_PPAR_Signaling cluster_extracellular Extracellular cluster_cell Myotube Syringaresinol Syringaresinol PPARb PPARβ Syringaresinol->PPARb activates PGC1a PGC-1α PPARb->PGC1a upregulates Mitochondrial_Genes Mitochondrial Biogenesis Genes (e.g., CPT1, UCP2) PGC1a->Mitochondrial_Genes co-activates Mitochondria Increased Mitochondria Mitochondrial_Genes->Mitochondria leads to

Syringaresinol promotes mitochondrial biogenesis via PPARβ signaling.

Hypothesized this compound-ERK Signaling in Myoblasts

Based on its known activity in other cell types, this compound is hypothesized to influence myogenesis through the ERK signaling pathway. The downstream effects, whether promoting proliferation or differentiation, remain to be determined.

Lyoniresinol_ERK_Signaling cluster_extracellular Extracellular cluster_cell Myoblast This compound This compound Receptor Receptor (Unknown) This compound->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation or Differentiation?) ERK->Cellular_Response regulates

Hypothesized this compound action via the ERK signaling pathway.

Experimental Protocols

Cell Culture and Differentiation

The C2C12 mouse myoblast cell line is a standard model for studying myogenesis. For proliferation assays, cells are typically cultured in a growth medium (GM) such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce differentiation, the GM is replaced with a differentiation medium (DM), which is DMEM supplemented with 2% horse serum, upon the cells reaching high confluency.

Western Blot Analysis

To assess the activation of signaling pathways and the expression of myogenic marker proteins (e.g., MyoD, myogenin, myosin heavy chain), western blotting is a standard technique.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, MyoD, myogenin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Myotube Formation

This method is used to visualize and quantify the formation of multinucleated myotubes, a key indicator of successful differentiation.

  • Cell Seeding and Treatment: C2C12 cells are seeded on glass coverslips and induced to differentiate in the presence or absence of the test compounds.

  • Fixation and Permeabilization: At the desired time points, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.

  • Staining: Cells are incubated with a primary antibody against a muscle-specific protein like myosin heavy chain (MHC). Following washes, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The differentiation index (percentage of nuclei in myotubes) and fusion index (average number of nuclei per myotube) can be calculated to quantify myogenesis.

Conclusion and Future Directions

The available evidence suggests that lignans as a class of compounds hold promise for influencing muscle cell biology. Lariciresinol shows potential in modulating muscle cell metabolism by enhancing insulin signaling, while syringaresinol can promote mitochondrial biogenesis.

The role of this compound in myogenesis remains an open and intriguing question. Based on its known activation of the ERK signaling pathway, it is plausible that this compound could impact myoblast proliferation and/or differentiation. Future research should focus on directly testing the effects of this compound on C2C12 myoblasts and primary muscle stem cells. Key experiments would involve assessing its impact on myoblast proliferation rates, the expression of myogenic regulatory factors (MyoD, myogenin), and the formation of multinucleated myotubes. Elucidating the precise downstream effects of this compound-induced ERK activation in the context of myogenesis will be crucial for determining its potential as a therapeutic agent for muscle-related disorders.

References

A Head-to-Head Comparison of Antioxidant Activity: α-Tocopherol Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antioxidant activity of α-tocopherol in direct comparison with other prominent antioxidants, including quercetin, ascorbic acid, and β-carotene, is presented in this guide. The following report provides researchers, scientists, and drug development professionals with a concise yet detailed overview of their relative performance in various in vitro antioxidant assays, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of α-tocopherol and other selected antioxidants were evaluated using four common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents, are summarized in the tables below. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Source(s)
α-Tocopherol ~12.1 - 47.0[1][2]
Quercetin~4.6[3][4]
Ascorbic Acid~28.2[5]
β-CaroteneHigher than α-tocopherol; pro-oxidant effects observed at higher concentrations[6]

Note: IC50 values can vary significantly based on experimental conditions.

Table 2: ABTS Radical Scavenging Activity (IC50)

AntioxidantIC50 (µM)Source(s)
α-Tocopherol Variable, often used as a standard[7]
Quercetin~48.0[3]
Ascorbic AcidGenerally potent, used as a standard[8]
β-CaroteneLower activity compared to α-tocopherol[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

AntioxidantRelative ActivitySource(s)
α-Tocopherol Standard for comparison in some studies[9]
QuercetinHigh[10]
Ascorbic AcidVery High[11]
β-CaroteneLow to negligible[12]

Note: FRAP values are often expressed as equivalents of a standard, such as FeSO4 or Trolox.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

AntioxidantORAC Value (µmol TE/g)Source(s)
α-Tocopherol ~1,293[13]
QuercetinHigh[14]
Ascorbic AcidHigh[13]
β-CaroteneLower than α-tocopherol[15]

Note: TE = Trolox Equivalents.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] This neutralization of the radical results in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[1]

  • Reaction Mixture: In a 96-well microplate, a defined volume of the antioxidant sample at various concentrations is mixed with a fixed volume of the DPPH solution. A control well contains methanol instead of the antioxidant sample.[1]

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at approximately 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

  • Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: An aliquot of the antioxidant sample is added to the diluted ABTS•+ solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[16]

  • Reaction: The antioxidant sample is added to the FRAP reagent, and the absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm after a set incubation time (e.g., 4 minutes).[9]

  • Calibration: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as FRAP units (e.g., µmol Fe²⁺/g).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are used.

  • Reaction Mixture: The antioxidant sample, fluorescent probe, and peroxyl radical generator are mixed in a 96-well black microplate.

  • Fluorescence Measurement: The decay of fluorescence is monitored over time using a fluorescence microplate reader. The antioxidant's presence slows down the fluorescence decay.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents (TE).[13]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general workflow of the antioxidant assays and the antioxidant mechanism of α-tocopherol.

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Antioxidant Sample (Varying Concentrations) Mix Mix Sample & Reagent Sample->Mix Reagent Radical/Oxidant Solution (e.g., DPPH, ABTS) Reagent->Mix Incubate Incubate (Specific Time & Temp) Mix->Incubate Measure Spectrophotometric/ Fluorometric Reading Incubate->Measure Calculate Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate Determine Determine IC50 or Trolox Equivalents Calculate->Determine

General workflow for in vitro antioxidant assays.

Alpha_Tocopherol_Antioxidant_Mechanism cluster_membrane Lipid Bilayer cluster_regeneration Regeneration Cycle PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) PUFA->Lipid_Peroxyl_Radical forms Alpha_Tocopherol α-Tocopherol (Toc-OH) Lipid_Peroxyl_Radical->Alpha_Tocopherol reacts with Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide is reduced to Tocopheroxyl_Radical Tocopheroxyl Radical (Toc-O•) Alpha_Tocopherol->Tocopheroxyl_Radical donates H•, forms Ascorbate Ascorbate (Vitamin C) Tocopheroxyl_Radical->Ascorbate regenerated by Ascorbate->Alpha_Tocopherol reduces back to Initiating_Radical Initiating Radical (e.g., •OH) Initiating_Radical->PUFA attacks

Antioxidant mechanism of α-tocopherol.

References

Assessing Nrf2 Pathway Activation by Lyoniresinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lyoniresinol's potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, benchmarked against other well-studied lignans. While direct experimental data on this compound's Nrf2 activation is still emerging, this document synthesizes available antioxidant data and draws comparisons with lignans known to modulate this critical cytoprotective pathway.

The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Its activation leads to the transcription of a host of antioxidant and detoxification genes, making it a promising therapeutic target for a variety of diseases. Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their antioxidant properties, with several members demonstrated to activate the Nrf2 pathway.

Comparative Analysis of Lignan-Mediated Nrf2 Activation

While direct quantitative data on this compound's Nrf2-activating capacity is not yet available in published literature, its recognized antioxidant properties suggest potential activity. This is in contrast to other lignans, such as (+)-Lariciresinol and Secoisolariciresinol, for which experimental evidence of Nrf2 pathway activation exists.

LignanAssay TypeCell LineKey FindingsReference
(+)-Lariciresinol Western BlotRAW 264.7Increased nuclear translocation of Nrf2; Upregulation of HO-1 protein expression.[1][2][3]
RT-PCRRAW 264.7Increased mRNA levels of Nrf2, SOD1, CAT, and GPx-1.[3]
Secoisolariciresinol Diglucoside (SDG) Western BlotNon-malignant lung cellsUpregulation of NQO1 and HO-1 protein expression.[4]
Pinoresinol ReviewVariousIdentified as an Nrf2 activator.[5][6][7]
(-)-Lyoniresinol Antioxidant AssaysN/ADemonstrates notable radical scavenging potential. Direct Nrf2 activation data is not currently available.[8]

Note: The table summarizes available data. A direct head-to-head comparison of Nrf2 activation by these lignans in the same experimental setup has not been performed.

Nrf2 Signaling Pathway and Lignan Interaction

The canonical Nrf2 activation pathway involves its release from Keap1-mediated repression upon exposure to oxidative stress or chemical inducers. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Lignans Lignans (e.g., Lariciresinol) Lignans->Keap1 Inactivates ROS Oxidative Stress ROS->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf Dimerizes ARE ARE sMaf->ARE Binds TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Initiates Transcription

Nrf2 signaling pathway activated by lignans.

Experimental Protocols

To facilitate further research into this compound and other lignans, detailed methodologies for key experiments are provided below.

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

This protocol is fundamental for assessing the accumulation of Nrf2 in the nucleus and the expression of its downstream target proteins like HO-1 and NQO1.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Lignans B 2. Nuclear/Cytoplasmic Fractionation A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test lignan (e.g., 1, 5, 10, 25 µM) for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Nuclear and Cytoplasmic Fractionation:

  • Wash cells with ice-cold PBS.

  • Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet and then lyse it with a high-salt nuclear extraction buffer.

  • Centrifuge at high speed to collect the nuclear extract (supernatant).

3. Protein Quantification:

  • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear loading control), and β-actin (cytoplasmic loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Quantify the band intensities using densitometry software and normalize to the respective loading controls.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.

Luciferase_Assay_Workflow A 1. Seed ARE-Luciferase Reporter Cells B 2. Treat with Lignans & Controls A->B C 3. Incubate (18-24 hours) B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Fold Induction) F->G

Workflow for ARE-Luciferase Reporter Assay.

1. Cell Seeding:

  • Seed cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8) into a 96-well white, clear-bottom plate.

  • Allow cells to attach for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the test lignans and a positive control (e.g., Sulforaphane).

  • Add the compounds to the cells and incubate for 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Measure the luminescence using a luminometer.

  • For dual-luciferase assays, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available evidence strongly suggests that several lignans are capable of activating the Nrf2 signaling pathway, thereby upregulating cellular antioxidant defenses. While this compound is a known antioxidant, further studies are required to directly quantify its Nrf2-activating potential. The experimental protocols detailed in this guide provide a framework for such investigations. A head-to-head comparison of this compound with other lignans, such as Lariciresinol and Secoisolariciresinol, using standardized assays like the ARE-luciferase reporter assay and Western blotting for Nrf2 targets, would be invaluable for elucidating its relative potency and therapeutic potential. Such data would be of significant interest to researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

References

Lyoniresinol's Impact on Melanin Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lyoniresinol's effectiveness in inhibiting melanin biosynthesis against other established agents. The information is supported by experimental data from scientific literature, offering insights into its mechanism of action and potential as a depigmenting agent.

Comparative Efficacy of Tyrosinase Inhibitors

This compound has demonstrated significant potential as a tyrosinase inhibitor. A key study identified this compound as having a robust capacity to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Notably, its inhibitory activity was reported to be 5.2-fold higher than that of kojic acid, a widely recognized tyrosinase inhibitor.[2] The following table summarizes the inhibitory activities of this compound and other common depigmenting agents.

CompoundTarget/Mechanism of ActionReported Efficacy
This compound Tyrosinase Inhibition, Downregulation of MITF via ERK activation5.2-fold higher tyrosinase inhibitory activity than kojic acid.[2]
Kojic Acid Tyrosinase Inhibitor (chelates copper ions)Standard tyrosinase inhibitor, used as a benchmark in many studies.[3][4]
Arbutin (β-Arbutin) Tyrosinase Inhibitor (competitive)Effective in treating hyperpigmentation, though some studies suggest it is less effective than kojic acid.[3][5]
Hydroquinone Inhibits tyrosinase, cytotoxic to melanocytesConsidered a gold standard for treating hyperpigmentation, but with safety concerns.[6]

Mechanism of Action: The ERK/MITF Signaling Pathway

This compound exerts its anti-melanogenic effects through the activation of the Extracellular Signal-regulated Kinase (ERK) signaling pathway.[1] This activation leads to the phosphorylation and subsequent degradation of the Microphthalmia-associated Transcription Factor (MITF).[1] MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes, including tyrosinase.[1] By downregulating MITF, this compound effectively reduces the expression of tyrosinase, leading to a decrease in melanin production.[1]

Lyoniresinol_Mechanism cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound ERK ERK (Extracellular Signal-regulated Kinase) This compound->ERK Activates pERK p-ERK (Phosphorylated ERK) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated Transcription Factor) pERK->MITF Phosphorylates for Degradation MITF_degradation MITF Degradation Tyrosinase_exp Tyrosinase Gene Expression MITF->Tyrosinase_exp Promotes Melanin Melanin Synthesis Tyrosinase_exp->Melanin

Mechanism of this compound in Melanin Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the effects of compounds on melanin biosynthesis.

Melanin Content Assay

This assay quantifies the melanin content in B16F10 melanoma cells following treatment with a test compound.

  • Cell Culture and Treatment:

    • Culture B16F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or other test compounds for 48-72 hours.[7] An untreated control and a positive control (e.g., kojic acid) should be included.

  • Cell Lysis and Melanin Solubilization:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Harvest the cells and centrifuge to form a pellet.

    • Resuspend the cell pellet in 1 N NaOH containing 10% DMSO.[8]

    • Incubate at 80°C for 1 hour to solubilize the melanin.[8]

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.

Melanin_Assay_Workflow A Seed B16F10 Cells B Treat with this compound (24-72h) A->B C Wash with PBS & Harvest Cells B->C D Lyse Cells with 1N NaOH + 10% DMSO C->D E Incubate at 80°C (1 hour) D->E F Measure Absorbance at 405 nm E->F G Normalize to Protein Content F->G

Workflow for Melanin Content Assay.
Tyrosinase Activity Assay (Cell-Based)

This assay measures the intracellular tyrosinase activity.

  • Cell Culture and Lysate Preparation:

    • Culture and treat B16F10 cells as described in the melanin content assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • In a 96-well plate, mix the cell lysate with L-DOPA solution.

    • Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculation:

    • Calculate the rate of dopachrome formation.

    • Express the tyrosinase activity as a percentage of the untreated control.

Western Blot Analysis for ERK, p-ERK, and MITF

This technique is used to determine the protein expression levels of key signaling molecules.

  • Protein Extraction and Quantification:

    • Treat B16F10 cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), MITF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in the p-ERK/total ERK ratio indicates ERK activation.[9]

Conclusion

This compound presents a promising alternative to conventional depigmenting agents. Its potent tyrosinase inhibitory activity, which surpasses that of kojic acid, combined with a well-defined mechanism of action involving the ERK/MITF signaling pathway, makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. The provided experimental protocols offer a standardized framework for the validation and comparison of this compound's efficacy against other compounds.

References

A Comparative Efficacy Analysis of Lyoniresinol and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Upon ingestion and metabolism, this compound is converted into various metabolites, with its glycosides being of particular interest. This guide provides a comparative overview of the efficacy of this compound and its primary metabolite, (+)-Lyoniresinol 3α-O-β-D-glucopyranoside, based on available experimental data. The objective is to offer a clear, data-driven comparison to aid in research and development efforts.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its glucoside metabolite. It is important to note that direct comparative studies measuring the same activities under identical conditions are limited in the publicly available scientific literature.

Table 1: Efficacy of this compound

Biological ActivityAssayTest SystemIC50 ValueReference
Antioxidant DPPH Radical ScavengingIn vitro82.4 μM[2]
Anticancer Cytotoxicity (MTT Assay)Various Cancer Cell LinesData Not Available*[1][3]
Anti-inflammatory Nitric Oxide InhibitionIn vitroData Not Available

Table 2: Efficacy of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside

Biological ActivityAssayTest SystemObservations/ResultsReference
Antidiabetic Hypoglycemic ActivityStreptozotocin-induced diabetic miceOne enantiomer (LGP1) showed significant hypoglycemic effects and modulated NF-κB. The other enantiomer (LGP2) was inactive.[4]
Antimicrobial Antimicrobial ActivityAntibiotic-resistant bacteria and pathogenic fungiExhibited potent antimicrobial activity.[5]
Anticancer CytotoxicityHuman lung cancer cellsStated to have the capacity to act against tumors, but quantitative data (e.g., IC50) is not provided.[]
Anti-inflammatory Cytokine Release InhibitionIn vitroStated to have the ability to forestall the release of pro-inflammatory cytokines, but quantitative data is not provided.[]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for key assays relevant to the evaluation of this compound and its metabolites.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from a dose-response curve.[3]

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are believed to be mediated through the modulation of key cellular signaling pathways.

cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells treat Treat with this compound/ Metabolite start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure ic50 Calculate IC50 measure->ic50 cluster_nfkb Postulated NF-κB Signaling Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes This compound This compound This compound->ikk Inhibition cluster_mapk Hypothesized ERK/MAPK Pathway Interference gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->mek Potential Inhibition This compound->erk Potential Inhibition

References

A Comparative Guide to Analytical Methods for Lignans in Plant-Based Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the primary analytical methods for the determination of lignans in plant-derived foods. Lignans, a class of polyphenolic compounds, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of these compounds in food matrices is crucial for research and development in the fields of nutrition and medicine. This document compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data, detailed experimental protocols, and a generalized analytical workflow.

General Analytical Workflow

The analysis of lignans from plant foods typically involves a multi-step process. This process begins with sample preparation to extract the lignans from the complex food matrix, often requiring a hydrolysis step to release lignan aglycones from their glycosidic bonds. The extracted and prepared sample is then subjected to chromatographic separation and detection by one of the methods detailed in this guide.

Lignan Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis plant_material Plant Food Sample (e.g., flaxseed, cereals) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., Methanol/Ethanol) grinding->extraction hydrolysis Hydrolysis (Acidic, Alkaline, or Enzymatic) extraction->hydrolysis cleanup Purification/Cleanup (e.g., SPE) hydrolysis->cleanup chromatography Chromatographic Separation cleanup->chromatography hplc HPLC-UV gcms GC-MS (with Derivatization) lcmsms LC-MS/MS detection Detection & Quantification chromatography->detection data_processing Data Processing detection->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

A generalized workflow for the analysis of lignans in plant foods.

Comparison of Analytical Methods

The choice of analytical method for lignan determination depends on factors such as the required sensitivity, selectivity, the specific lignans of interest, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on validated studies.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.Separation based on polarity, with highly selective and sensitive mass-based detection.
Derivatization Not required.Often required for non-volatile lignans.[2]Not required.
Limit of Detection (LOD) 1.24–9.00 ng[1]0.02–3.0 pg[3]0.001–0.043 pg[3], 0.041–0.877 µ g/100 g[4]
Limit of Quantification (LOQ) 3.71–31.71 ng[1], 0.1–6.6 µg/mL[5]Varies depending on lignan and matrix.0.118–1.831 µ g/100 g[4], 0.008–3.541 ng/mL[6]
Recovery (%) 96.68–103.63[1], 76.5–106.9[5]Varies; isotope dilution improves accuracy.[7]≥80%[6], 93-98%[8]
Precision (RSD %) Intra-day: 0.17–0.75, Inter-day: 0.15–2.87[1]< 14%[7]Intra-day: 0.075–3.480, Inter-day: 0.749–13.735[4]
Selectivity Moderate; co-eluting compounds can interfere.[9]High; mass spectra provide structural information.[2]Very high; specific precursor-product ion transitions are monitored.[6]
Throughput Moderate.Lower due to derivatization and longer run times.High.[4]

Experimental Protocols

Sample Preparation

A critical step for accurate lignan analysis is the efficient extraction from the plant matrix.[10]

  • Grinding and Defatting: Dry plant material is ground to a fine powder to increase the surface area for extraction.[1] For oil-rich seeds like flaxseed, a defatting step using a non-polar solvent such as n-hexane is often necessary.[2]

  • Extraction: Lignans are typically extracted using polar organic solvents.[2] A common method involves using 70-80% aqueous methanol or ethanol.[10] The mixture is often agitated using sonication or maceration to improve extraction efficiency.[1]

  • Hydrolysis: Lignans in plants often exist as glycosides. A hydrolysis step is necessary to cleave the sugar moieties and release the free aglycones for analysis, especially for GC-MS.[2] This can be achieved through acidic, alkaline, or enzymatic hydrolysis.[4] Enzymatic hydrolysis, for instance with β-glucuronidase/sulfatase, is a milder option.[6]

  • Purification: The crude extract may require a clean-up step to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of lignans.[1][5]

  • Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV detector.

  • Column: Reversed-phase columns, such as a C18 column, are most commonly used for lignan separation.[9]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Detection: The UV detector is set at a wavelength where lignans exhibit maximum absorbance, typically around 280 nm.[9]

  • Quantification: Lignans are identified by comparing their retention times with those of pure standards. Quantification is achieved by creating a calibration curve from the peak areas of the standards at known concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or derivatized lignans.[2]

  • Derivatization: Due to the low volatility of most lignans, a derivatization step is usually required to convert them into more volatile compounds.[2] Silylation is a common derivatization technique.

  • Chromatographic System: A gas chromatograph equipped with a mass spectrometer is used.

  • Column: An apolar fused silica capillary column is often employed.[11]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the lignans based on their boiling points.[11]

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]

  • Quantification: Isotope dilution, using stable isotope-labeled internal standards, is a highly accurate method for quantification with GC-MS.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for lignan analysis due to its high sensitivity and selectivity, especially in complex food matrices.[4][6]

  • Chromatographic System: An HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[4]

  • Column: Similar to HPLC-UV, reversed-phase columns are commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is employed.[4]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique, often operated in the negative ion mode for lignans.[4]

  • Detection: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each lignan and monitoring its characteristic product ions after fragmentation. This provides very high selectivity and reduces matrix interference.[6]

  • Quantification: Quantification is performed using calibration curves constructed with pure standards. The use of internal standards is recommended for improved accuracy and precision.[4]

References

Safety Operating Guide

Navigating the Disposal of Lyoniresinol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of Lyoniresinol, a lignan compound of interest in various research fields. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, a cautious approach, treating this compound as a potentially hazardous chemical, is recommended to ensure personnel safety and regulatory compliance.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety goggles or a face shield to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Work Area:

  • All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound Waste

The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. This involves systematic segregation, meticulous packaging and labeling, and disposal through a licensed environmental waste management service.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Collect all solid materials contaminated with this compound, including unused or expired powder, contaminated weighing paper, and disposable lab supplies (e.g., gloves, wipes), in a dedicated, sealable hazardous waste container.

    • The container should be constructed of a material compatible with organic compounds, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Aqueous solutions and organic solvent solutions containing this compound should be collected in separate, clearly labeled, and sealable hazardous waste containers.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions[1].

Step 2: Packaging and Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Labeling Requirements:

    • The container must be clearly marked with the words "Hazardous Waste ."[2]

    • The full chemical name, "This compound ," must be written out. Avoid using abbreviations or chemical formulas.[2]

    • List all constituents of a mixture, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

    • Include the name and contact information of the principal investigator or responsible person.[2]

  • Container Integrity:

    • Ensure that the container lid is securely fastened to prevent any leaks or spills.[3]

    • Store the sealed container in a designated secondary containment bin to mitigate the impact of any potential leaks.[3]

Step 3: Storage and Collection

Proper storage of hazardous waste while awaiting collection is crucial for maintaining a safe laboratory environment.

  • Storage Location:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

  • Requesting Disposal:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Follow all institutional procedures for waste collection requests.

Quantitative Data Summary

While specific quantitative hazard data for this compound is not available in the public domain, the following table summarizes general information for related compounds and standard chemical waste guidelines.

ParameterGuideline / DataSource
GHS Hazard Classification Not classified as hazardous (for (+)-Lyoniresinol 9'-O-glucoside)[1]
Recommended Storage -20°C for long-term storage of pure compound
Waste Container Material High-density polyethylene (HDPE) or other compatible plastic[2]
Secondary Containment Must hold 110% of the volume of the primary container[3]
Maximum Accumulation Time Typically 90 days, but check local regulations[3]

Experimental Protocols Referenced

This disposal guide is based on standard best practices for chemical waste management in a laboratory setting. Specific experimental protocols that may generate this compound waste include, but are not limited to:

  • Stock Solution Preparation: Dissolving solid this compound in a suitable solvent (e.g., DMSO) for use in assays.[1]

  • In Vitro Assays: Use of this compound in cell-based or biochemical assays to determine its biological activity.

  • Analytical Chemistry: Preparation of this compound standards for chromatographic analysis (e.g., HPLC, LC-MS).

Unused stock solutions and waste from these experimental procedures should be disposed of following the liquid waste protocol outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

LyoniresinolDisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) solid_waste->labeling liquid_waste->labeling storage Store in Designated Secondary Containment Area labeling->storage request_pickup Request Pickup from EHS or Licensed Vendor storage->request_pickup end Proper Disposal request_pickup->end

Figure 1: this compound Disposal Workflow

Disclaimer: This guide provides general recommendations for the proper disposal of this compound. It is essential to consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Lyoniresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Lyoniresinol, a lignan with antioxidant properties.[1][2][] Adherence to these procedures is essential for ensuring laboratory safety, maintaining compound integrity, and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Double-gloving is recommended.Nitrile gloves offer good short-term splash protection against a variety of chemicals.[6][7] Powder-free gloves are recommended to prevent powder absorption and contamination.[6][8]
Respiratory Protection NIOSH-approved N95 or higher efficiency particulate respirator.An N95 respirator is suitable for protection against hazardous dusts.[6] For higher potential exposure, a P100 filter or a Powered Air-Purifying Respirator (PAPR) should be considered.[6]
Eye Protection Chemical safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Safety goggles provide protection against splashes.[5][6] Standard eyeglasses are not sufficient.[6]
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.Gowns provide a barrier against accidental skin contact with the powder.[6]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[4]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[4]

  • Remove and wash contaminated clothing before reuse.[4]

  • Avoid ingestion and inhalation.[4]

  • Keep away from sources of ignition.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Protect from air and light.[4]

  • For optimal stability, store pure, solid this compound desiccated at -20°C.[9][10]

  • Stock solutions should be prepared in an appropriate solvent, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[10]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE as outlined above. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4]

  • Decontaminate: Decontaminate the spill site. A 10% caustic solution has been suggested for similar compounds, followed by ventilation of the area.[4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not let the product enter drains.[4][5]

  • Contaminated materials should be collected in suitable, closed containers for disposal.[5]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet B Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B C Weigh this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E J Evacuate and Ventilate Area D->J Accidental Spill F Segregate Waste (Solid, Liquid, Sharps) E->F G Dispose of Waste per Institutional Guidelines F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Don Spill-Specific PPE J->K L Contain and Collect Spilled Material K->L M Decontaminate Spill Area L->M N Dispose of Spill Waste M->N N->G

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound, a common procedure in a research setting. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[10]

  • Amber vials[10]

  • Vortex mixer

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Preparation: Before opening, allow the vial of solid this compound to come to room temperature in a desiccator to prevent condensation.[10]

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid prolonged heating.[10]

  • Aliquoting and Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials to minimize freeze-thaw cycles.[10]

  • Inert Gas Purge (Optional but Recommended): To prevent oxidation, flush the headspace of each aliquot with an inert gas such as argon or nitrogen before sealing.[10]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[10]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.